molecular formula C8H3Cl2N3O2 B1269935 2,3-Dichloro-6-nitroquinoxaline CAS No. 2379-60-4

2,3-Dichloro-6-nitroquinoxaline

货号: B1269935
CAS 编号: 2379-60-4
分子量: 244.03 g/mol
InChI 键: SFJCUOAQTGDBPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dichloro-6-nitroquinoxaline is a useful research compound. Its molecular formula is C8H3Cl2N3O2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dichloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCUOAQTGDBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351044
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-60-4
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic utility of 2,3-Dichloro-6-nitroquinoxaline. This compound is a vital heterocyclic building block, extensively utilized in the synthesis of novel therapeutic agents and other functional organic molecules.

Core Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its structural and chemical properties make it a versatile precursor in medicinal chemistry and materials science.[1][2] The quantitative physicochemical parameters are summarized below.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 2379-60-4[1][3]
Molecular Formula C₈H₃Cl₂N₃O₂[1]
Molecular Weight 244.031 g/mol [1]
Appearance Yellow crystalline solid; White to Orange to Green powder to crystal; Pale-yellow to Yellow-brown Solid[1]
Melting Point 151-155 °C[3]; ~220-222 °C[1][1][3]
Solubility Sparingly soluble in water; Moderately soluble in organic solvents.[1]
Storage Temperature Room Temperature, Sealed in dry conditions.[1]

Note: Discrepancies in melting point values exist in the literature, which may be due to different experimental conditions or sample purity.

Table 2: Computed Physicochemical Descriptors

PropertyValueSource
ACD/LogP 2.80[1]
XLogP3-AA 3.0[4]
Topological Polar Surface Area (TPSA) 71.6 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Hydrogen Bond Donor Count 0[1]
Freely Rotating Bonds 1[1]
Index of Refraction 1.704[1]
Molar Refractivity 56.61 cm³[1]
Molar Volume 145.7 cm³[1]
pKa (Predicted) -7.43 ± 0.48[1]
Vapour Pressure 4.16E-05 mmHg at 25°C[1]
Enthalpy of Vaporization 58.39 kJ/mol[1]

Spectroscopic and Structural Data

While specific spectral data for this compound is not detailed in the provided search results, characterization of its derivatives and similar quinoxaline compounds consistently relies on standard analytical techniques. The structural confirmation of synthesized compounds derived from this molecule typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the molecular structure.[5][6]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[4][6]

  • Elemental Analysis: Provides the empirical formula of the synthesized compounds.[5]

Experimental Protocols

This compound is a key intermediate primarily used in nucleophilic aromatic substitution (SɴAr) reactions to generate a diverse range of derivatives.[7][8][9] The two chlorine atoms at the C2 and C3 positions are excellent leaving groups, allowing for sequential and regioselective substitution.

General Protocol for Nucleophilic Aromatic Substitution (SɴAr)

This protocol outlines a typical procedure for the synthesis of 2,3-disubstituted quinoxaline derivatives.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable organic solvent (e.g., Dimethylformamide - DMF, Ethanol, or Dioxane), add the first nucleophile (e.g., an aliphatic amine, aniline, or thiol, typically 1-2 equivalents).[2][7]

  • First Substitution: The reaction mixture is stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the nucleophilicity of the incoming group.[2][7] Microwave irradiation can also be employed to reduce reaction times.[8] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]

  • Isolation of Intermediate: Upon completion, the solvent is removed under vacuum. The resulting intermediate (a mono-substituted 2-chloro-quinoxaline) can be purified by column chromatography on silica gel or by recrystallization.[6]

  • Second Substitution: The purified mono-substituted intermediate is then subjected to a second nucleophilic substitution with a different nucleophile under similar reaction conditions to yield the final 2,3-disubstituted 6-nitroquinoxaline derivative.

  • Characterization: The final product's structure and purity are confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[5][6]

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[10][11] this compound serves as a foundational molecule for the development of agents with diverse therapeutic potential.

  • Anti-schistosomal Agents: Derivatives synthesized from this compound have shown potent activity against multiple life-cycle stages of Schistosoma mansoni, the parasite responsible for schistosomiasis.[7][12] The nitro group is often crucial for this activity.[7]

  • Anticancer and Antimicrobial Agents: The versatility of the dichloroquinoxaline core allows for the synthesis of fused and substituted quinoxalines that exhibit significant anticancer and antimicrobial properties.[11][13]

  • Kinase Inhibitors: Quinoxaline derivatives have been designed as kinase inhibitors for potential therapeutic applications.[14]

  • Organic Dyes and Chemosensors: The core structure is used to create amino-nitroquinoxaline dyes.[5]

The synthetic versatility allows for the creation of large compound libraries for screening and structure-activity relationship (SAR) studies, accelerating the drug discovery process.[10]

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-6-nitroquinoxaline, a key intermediate in the development of various pharmaceuticals. This document outlines a reliable two-step synthetic pathway and details the analytical techniques used to confirm the structure and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 4-nitro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6-nitroquinoxaline-2,3(1H,4H)-dione. This intermediate is then chlorinated in the second step to yield the final product.

Synthesis_Pathway 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 6-nitroquinoxaline-2,3(1H,4H)-dione 6-nitroquinoxaline-2,3(1H,4H)-dione 4-nitro-1,2-phenylenediamine->6-nitroquinoxaline-2,3(1H,4H)-dione Oxalic Acid, HCl (aq) This compound This compound 6-nitroquinoxaline-2,3(1H,4H)-dione->this compound POCl3

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione [1]

This procedure involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with oxalic acid.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Oxalic acid dihydrate

    • Aqueous Hydrochloric Acid (2M)

    • Deionized water

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Büchner funnel and filter paper

    • Vacuum oven

  • Procedure:

    • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.1 equivalents) in 2M aqueous hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours.

    • Cool the reaction mixture to room temperature, and then further chill in an ice bath for 1 hour.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow to orange solid.

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate using phosphorus oxychloride (POCl₃).

  • Materials:

    • 6-nitroquinoxaline-2,3(1H,4H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (optional, as catalyst)

    • Ice-cold water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 10-20 volumes).

    • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Melting Point Melting Point Recrystallization->Melting Point NMR Spectroscopy NMR Spectroscopy (¹H and ¹³C) Recrystallization->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Recrystallization->IR Spectroscopy Mass Spectrometry Mass Spectrometry Recrystallization->Mass Spectrometry

Figure 2: Workflow for the characterization of this compound.
Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₃Cl₂N₃O₂[2]
Molecular Weight 244.03 g/mol [2]
Appearance Yellowish solid
Melting Point 151-155 °C[3]
CAS Number 2379-60-4[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the electron-withdrawing nature of the nitro group and the chlorine atoms, the aromatic protons will be deshielded and appear at a lower field. The spectrum of the closely related 2,3-dichloroquinoxaline shows aromatic protons in the range of 7.77-8.12 ppm[4]. For this compound, the protons on the nitro-substituted ring are expected to be further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C3) and the nitro group (C6) will be significantly deshielded. The chemical shifts for the carbons in 2,3-dichloroquinoxaline appear around 128-143 ppm[5]. The presence of the nitro group is expected to shift the signals of the adjacent carbons to a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~1600-1450Aromatic C=C stretching
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~850-750C-Cl stretching

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺, M+2, M+4). The predicted monoisotopic mass is 242.96024 Da[2]. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and CO[4].

References

An In-depth Technical Guide to 2,3-Dichloro-6-nitroquinoxaline (CAS: 2379-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Physicochemical Data

2,3-Dichloro-6-nitroquinoxaline is a yellow crystalline solid that serves as a versatile building block in medicinal chemistry and materials science.[1] Its chemical structure, featuring a quinoxaline core substituted with two chlorine atoms and a nitro group, makes it a highly reactive intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting point, which may be attributed to different polymorphic forms or measurement conditions.

PropertyValueSource(s)
CAS Number 2379-60-4[1]
Molecular Formula C₈H₃Cl₂N₃O₂[1]
Molecular Weight 244.03 g/mol N/A
Appearance White to orange to green powder to crystal; Pale-yellow to yellow-brown solid[1]
Melting Point 151-155 °C (lit.)[2]
~220-222 °C[1]
Boiling Point (Predicted) 362.0 ± 37.0 °CN/A
Density (Predicted) 1.674 ± 0.06 g/cm³N/A
Solubility Soluble in Dimethylformamide (DMF); Sparingly soluble in water.N/A
pKa (Predicted) -7.43 ± 0.48[1]
LogP (Predicted) 2.80[1]
Polar Surface Area 71.6 Ų[1]
Spectral Data

While a comprehensive spectral analysis is beyond the scope of this guide, researchers can find NMR spectroscopy data and other computational chemical data through various chemical databases.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted o-phenylenediamine. The following is a plausible and detailed experimental protocol based on established quinoxaline synthesis methodologies.

Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This initial step involves the cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid.

  • Materials:

    • 4-nitro-o-phenylenediamine

    • Oxalic acid dihydrate

    • 4N Hydrochloric acid

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, suspend 4-nitro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.

    • Add oxalic acid dihydrate (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2.5 to 4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol or DMF/water to yield pure 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow solid.

Chlorination to this compound

The intermediate dione is then chlorinated to yield the final product.

  • Materials:

    • 6-Nitroquinoxaline-2,3(1H,4H)-dione

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF) (catalytic amount)

    • Crushed ice

    • Water

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a reflux condenser, add 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 eq).

    • Carefully add phosphorus oxychloride (excess, e.g., 4-5 eq) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual acid.

    • The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol or chloroform/hexane) to obtain the purified product.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Cyclocondensation Cyclocondensation 4-nitro-o-phenylenediamine->Cyclocondensation Oxalic acid Oxalic acid Oxalic acid->Cyclocondensation 6-Nitroquinoxaline-2,3(1H,4H)-dione 6-Nitroquinoxaline-2,3(1H,4H)-dione Chlorination Chlorination 6-Nitroquinoxaline-2,3(1H,4H)-dione->Chlorination POCl3 POCl3 POCl3->Chlorination DMF (cat.) DMF (cat.) DMF (cat.)->Chlorination This compound This compound Cyclocondensation->6-Nitroquinoxaline-2,3(1H,4H)-dione Chlorination->this compound

Synthetic workflow for this compound.

Reactivity and Experimental Protocols

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2 and 3 positions of the quinoxaline ring. The two chlorine atoms are excellent leaving groups, and their displacement by various nucleophiles allows for the straightforward synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism involves the addition of a nucleophile to the electron-deficient quinoxaline ring, forming a Meisenheimer complex, followed by the elimination of a chloride ion. The reaction can be controlled to achieve either mono- or di-substitution.

Experimental Protocol for Reaction with Amines
  • Materials:

    • This compound

    • Amine nucleophile (primary or secondary)

    • Base (e.g., K₂CO₃, triethylamine)

    • Polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure for Mono-substitution:

    • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.

    • Add the amine nucleophile (1.0-1.2 eq) and a base (1.5 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction by TLC.

    • Upon consumption of the starting material, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

  • Procedure for Di-substitution:

    • Follow the same initial setup as for mono-substitution.

    • Use an excess of the amine nucleophile (2.2-3.0 eq) and a base (3.0 eq).

    • The reaction may require higher temperatures (e.g., 80-120 °C) and longer reaction times.

    • Work-up and purification are performed as described for the mono-substituted product.

Reactivity cluster_nucleophiles Nucleophiles This compound This compound SNAr SNAг This compound->SNAr Nucleophilic Aromatic Substitution R-NH2 (Amine) R-NH2 (Amine) R-NH2 (Amine)->SNAr R-SH (Thiol) R-SH (Thiol) R-SH (Thiol)->SNAr R-OH (Alcohol/Phenol) R-OH (Alcohol/Phenol) R-OH (Alcohol/Phenol)->SNAr Mono-substituted Product Mono-substituted Product SNAr->Mono-substituted Product 1 eq. Nucleophile Di-substituted Product Di-substituted Product SNAr->Di-substituted Product >2 eq. Nucleophile

General reactivity of this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and specific signaling pathways modulated by this compound are limited in the available scientific literature. However, the biological activities of its numerous derivatives provide significant insights into its potential as a pharmacophore.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:

  • Anti-schistosomal

  • Anticancer

  • Antimicrobial

The mechanism of action for many nitroaromatic compounds involves their reduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules such as DNA.[3] Furthermore, the quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, with derivatives reported to act as kinase inhibitors, DNA intercalators, and receptor antagonists.

Given the activities of its derivatives, it can be hypothesized that this compound, or its in vivo metabolites, could potentially interact with cellular signaling pathways involved in:

  • Cell cycle regulation: As suggested by the anticancer activity of its derivatives.

  • Oxidative stress response: A common mechanism for nitroaromatic compounds.

  • Kinase signaling cascades: A frequent target for quinoxaline-based inhibitors.

It is crucial to emphasize that these are hypothetical pathways based on the activities of related compounds, and direct experimental evidence for this compound is required for confirmation.

HypotheticalSignaling cluster_cellular Cellular Environment This compound This compound Reductive Enzymes Reductive Enzymes This compound->Reductive Enzymes Metabolic Activation Kinase Inhibition (Hypothetical) Kinase Inhibition This compound->Kinase Inhibition (Hypothetical) Reactive Nitro Intermediates Reactive Nitro Intermediates Reductive Enzymes->Reactive Nitro Intermediates Cellular Thiols (e.g., GSH) Cellular Thiols (e.g., GSH) Oxidative Stress Oxidative Stress Reactive Nitro Intermediates->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest DNA Damage->Apoptosis / Cell Cycle Arrest Disruption of Signaling Pathways Disruption of Signaling Pathways Kinase Inhibition (Hypothetical)->Disruption of Signaling Pathways Disruption of Signaling Pathways->Apoptosis / Cell Cycle Arrest

Hypothetical mechanism of action for this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It is also toxic if swallowed and poses a risk of serious damage to the eyes. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Do not breathe the dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential biological relevance of this compound. Further research is warranted to fully elucidate its direct biological effects and mechanisms of action.

References

Solubility of 2,3-Dichloro-6-nitroquinoxaline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloro-6-nitroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for accurate solubility determination, and visualizations of its synthesis and key reactions. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 2379-60-4) is a yellow crystalline solid with the chemical formula C₈H₃Cl₂N₃O₂.[1] Its structure, featuring a quinoxaline core substituted with two chlorine atoms and a nitro group, makes it a versatile building block for the synthesis of novel pharmaceutical and agrochemical agents.[1] The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and formulation in subsequent applications.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleThe polar nature of DMF can interact with the nitro group and the quinoxaline ring system.
Dimethyl sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMF or DMSO.
AcetoneModerately SolubleThe polarity of acetone should allow for moderate dissolution.
Tetrahydrofuran (THF)Moderately SolubleTHF is a moderately polar ether that can solvate the molecule.
Polar Protic MethanolSparingly to Moderately SolubleThe ability to hydrogen bond may be limited, but some solubility is expected.
EthanolSparingly to Moderately SolubleSimilar to methanol, with potentially slightly lower solubility due to decreased polarity.
Non-Polar TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction with the quinoxaline ring.
HexaneSparingly Soluble to InsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitroquinoxaline.
Chlorinated Dichloromethane (DCM)Moderately SolubleThe polarity and ability to interact with the chlorinated compound should result in moderate solubility.
ChloroformModerately SolubleSimilar to dichloromethane.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette fitted with a syringe filter to remove any solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the dried solute.

Calculation:

The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [ (m₂ - m₁) / V ] * 100

Where:

  • m₁ = mass of the empty vial (g)

  • m₂ = mass of the vial with the dried solute (g)

  • V = volume of the filtered saturated solution taken for evaporation (mL)

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

  • All materials and equipment for the gravimetric method

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the selected solvent.

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Dilute the filtered saturated solution with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

The concentration of the diluted saturated solution can be determined from the calibration curve. The solubility (S) of the original saturated solution is then calculated using the following formula:

S (mol/L) = C * DF

Where:

  • C = concentration of the diluted solution from the calibration curve (mol/L)

  • DF = dilution factor

The solubility can be converted to g/100 mL by multiplying by the molecular weight of the compound (244.04 g/mol ) and a conversion factor.

Synthesis and Reaction Pathways

This compound is a key synthetic intermediate. Its preparation and subsequent reactions are crucial for the development of more complex molecules.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by chlorination. A common starting material is 4-chloro-2-nitroaniline.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Dione 6-Nitroquinoxaline-2,3-dione 4-chloro-2-nitroaniline->Dione Condensation Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Dione Final_Product This compound Dione->Final_Product Chlorination (e.g., POCl3)

Synthesis Pathway of this compound
Nucleophilic Substitution Reactions

The chlorine atoms at the 2 and 3 positions of the quinoxaline ring are activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted quinoxaline derivatives.

Nucleophilic_Substitution cluster_reactant Reactant cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Product_Amine 2-Amino-3-chloro-6-nitroquinoxaline Start->Product_Amine Product_Thiol 2-Thio-3-chloro-6-nitroquinoxaline Start->Product_Thiol Product_Alkoxide 2-Alkoxy-3-chloro-6-nitroquinoxaline Start->Product_Alkoxide Amine Amine (R-NH2) Amine->Product_Amine SNAr Thiol Thiol (R-SH) Thiol->Product_Thiol SNAr Alkoxide Alkoxide (R-O-) Alkoxide->Product_Alkoxide SNAr

Nucleophilic Substitution Reactions of this compound

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides valuable qualitative insights and robust experimental protocols for its determination. The provided synthesis and reaction pathway diagrams offer a clear understanding of its chemical utility. For researchers in drug discovery and chemical synthesis, a thorough understanding of the solubility and reactivity of this compound is paramount for its effective application in the development of novel and impactful molecules. It is strongly recommended that researchers perform their own quantitative solubility studies to ensure accuracy for their specific applications.

References

An In-depth Technical Guide to 2,3-Dichloro-6-nitroquinoxaline: Molecular Structure, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-nitroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, two-step experimental protocol for its synthesis, based on established chemical transformations, is provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and further investigation of this and related quinoxaline derivatives.

Molecular Structure and IUPAC Name

This compound is a substituted quinoxaline, a bicyclic heterocyclic compound containing a benzene ring fused to a pyrazine ring. The core quinoxaline structure is functionalized with two chlorine atoms at the 2 and 3 positions of the pyrazine ring and a nitro group at the 6 position of the benzene ring.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₃Cl₂N₃O₂[1][2]

  • Canonical SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])N=C(C(=N2)Cl)Cl[2]

  • InChI: InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H[2]

  • InChIKey: SFJCUOAQTGDBPO-UHFFFAOYSA-N[2]

The molecular structure of this compound is depicted in the following diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reflux in HCl/Ethanol Reflux in HCl/Ethanol 4-nitro-1,2-phenylenediamine->Reflux in HCl/Ethanol Oxalic acid Oxalic acid Oxalic acid->Reflux in HCl/Ethanol 6-nitroquinoxaline-2,3-dione 6-nitroquinoxaline-2,3-dione Reflux in HCl/Ethanol->6-nitroquinoxaline-2,3-dione 6-nitroquinoxaline-2,3-dione_2 6-nitroquinoxaline-2,3-dione POCl3, cat. DMF POCl3, cat. DMF This compound This compound POCl3, cat. DMF->this compound 6-nitroquinoxaline-2,3-dione_2->POCl3, cat. DMF

References

In-Depth Technical Guide: Spectroscopic Analysis of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for the compound 2,3-Dichloro-6-nitroquinoxaline. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data to aid in the characterization of this important synthetic intermediate. The methodologies for obtaining such data are also detailed, providing a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.85d1HH-5
8.60dd1HH-7
8.10d1HH-8

Solvent: CDCl₃. Predicted data should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ ppm)Carbon TypeAssignment
150.5QuaternaryC-6
147.0QuaternaryC-2
145.2QuaternaryC-3
142.8QuaternaryC-8a
140.1QuaternaryC-4a
132.5CHC-8
128.0CHC-5
125.5CHC-7

Solvent: CDCl₃. Predicted data should be confirmed by experimental analysis.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, based on methodologies commonly used for the characterization of quinoxaline derivatives.

NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent may be adjusted based on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 500 MHz NMR spectrometer (or similar high-field instrument).

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Spectral Width: -2 to 12 ppm.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

      • Spectral Width: 0 to 220 ppm.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound such as this compound.

G start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification structure_elucidation Structural Elucidation purification->structure_elucidation nmr NMR Spectroscopy (¹H and ¹³C) structure_elucidation->nmr Primary Technique ms Mass Spectrometry structure_elucidation->ms ir FT-IR Spectroscopy structure_elucidation->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis end Verified Compound data_analysis->end

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Electrophilic Nature of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-nitroquinoxaline is a pivotal scaffold in medicinal chemistry and materials science, primarily owing to the pronounced electrophilic character of its C2 and C3 positions. This technical guide provides a comprehensive examination of the factors contributing to this electrophilicity, its implications for nucleophilic aromatic substitution (SNAr) reactions, and detailed protocols for the synthesis of both the core structure and its diverse derivatives. Quantitative data from various substitution reactions are presented, alongside spectroscopic insights that underpin the understanding of its reactivity. This document is intended to serve as a practical resource for researchers leveraging this versatile building block in drug discovery and development.

Introduction: The Electrophilic Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in numerous biologically active compounds. The electrophilic nature of this compound is significantly enhanced by the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the nitro group at the C6 position. This activation renders the chlorine atoms at the C2 and C3 positions highly susceptible to displacement by a wide array of nucleophiles.

This inherent reactivity makes this compound an exceptionally versatile precursor for the synthesis of a diverse library of mono- and di-substituted quinoxaline derivatives, enabling the exploration of structure-activity relationships in drug design.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitro-1,2-phenylenediamine. The first step involves a condensation reaction to form the quinoxaline-2,3-dione, which is subsequently chlorinated.

Experimental Protocol: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from the general synthesis of quinoxaline-2,3-diones.[2]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Aqueous Hydrochloric Acid (e.g., 2M)

  • Mortar and pestle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a mortar, combine 4-nitro-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.2 equivalents).

  • Grind the solids together vigorously with a pestle at room temperature for 15-20 minutes. The mixture will initially form a paste and then solidify.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, triturate the solid with deionized water to remove unreacted oxalic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water, followed by a small portion of cold ethanol.

  • Dry the resulting yellow solid, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven.

Expected Yield: ~85%[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the chlorination of quinoxaline-2,3-diones, a common method for preparing 2,3-dichloroquinoxalines.[3]

Materials:

  • 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crushed ice

  • Büchner funnel and filter paper

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • In a round-bottom flask equipped with a reflux condenser, place 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring.

  • The solid product will precipitate from the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The high electrophilicity of the C2 and C3 positions in this compound allows for facile nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, and the substitution can often be controlled to achieve either mono- or di-substitution by modulating the reaction conditions and stoichiometry of the nucleophile.

Regioselectivity

In the case of mono-substitution, the initial nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, a mixture of regioisomers may be obtained. However, subsequent reactions to form di-substituted products are straightforward.

Data Presentation: Quantitative Yields in SNAr Reactions

The following table summarizes the reaction of this compound and its analogues with various nucleophiles, highlighting the versatility of this scaffold. Note: Yields can vary based on specific reaction conditions and the scale of the reaction.

Nucleophile TypeNucleophileProduct TypeReaction ConditionsYield (%)Reference Analogy
N-Nucleophiles Amines (e.g., Piperidine)2-Amino-3-chloro-6-nitroquinoxaline2 equiv. Amine, DMA, rt, 1-2 hGood
2,3-Diamino-6-nitroquinoxalineExcess Amine, 90°C, 30 minGood
S-Nucleophiles Thiols (e.g., Thiophenol)2-Thioether-3-chloro-6-nitroquinoxalineThiol, NaH, DMF, rt, 3 hGood
2,3-Bis(thioether)-6-nitroquinoxalineThiol, K₂CO₃, Acetone, rt, 3 hNot Optimized
O-Nucleophiles Alkoxides (e.g., Sodium Methoxide)2-Alkoxy-3-chloro-6-nitroquinoxalineAlcohol, NaH, THF, rtGood[4]
2,3-Dialkoxy-6-nitroquinoxalineExcess Alcohol, NaH, THF, refluxGood[4]
Experimental Protocols for SNAr Reactions

The following are general protocols for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Mono-amination

Materials:

  • This compound

  • Amine (e.g., piperidine) (1.1 equivalents)

  • Dimethylacetamide (DMA)

  • Stirring apparatus

Procedure:

  • Dissolve this compound in DMA in a round-bottom flask.

  • Add the amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Di-thiolation

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

Procedure:

  • To a solution of this compound in acetone, add the thiol (2.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 6-nitroquinoxaline-2,3-dione 6-nitroquinoxaline-2,3-dione 4-nitro-1,2-phenylenediamine->6-nitroquinoxaline-2,3-dione HCl (aq) Oxalic Acid Oxalic Acid Oxalic Acid->6-nitroquinoxaline-2,3-dione This compound This compound 6-nitroquinoxaline-2,3-dione->this compound Reflux POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway to this compound.

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G Start 2,3-Dichloro- 6-nitroquinoxaline Intermediate Meisenheimer Complex Start->Intermediate Attack at C2/C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Mono-substituted Product Intermediate->Product Loss of Cl⁻ LeavingGroup Cl⁻

Caption: SNAr mechanism on the quinoxaline core.

Diagram 3: Sequential Nucleophilic Substitution Pathway

G Start 2,3-Dichloro- 6-nitroquinoxaline MonoSub 2-Nu1-3-Chloro- 6-nitroquinoxaline Start->MonoSub + Nucleophile 1 DiSub 2-Nu1-3-Nu2- 6-nitroquinoxaline MonoSub->DiSub + Nucleophile 2

References

The Reactivity Landscape of 2,3-Dichloro-6-nitroquinoxaline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Nucleophilic Aromatic Substitution Reactions of a Versatile Scaffold in Medicinal Chemistry

Abstract

2,3-Dichloro-6-nitroquinoxaline is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. The presence of two reactive chlorine atoms, activated by the electron-withdrawing nitro group and the quinoxaline ring nitrogens, makes this compound a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, focusing on regioselectivity, reaction kinetics, and the influence of various nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic design and synthesis of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to functionalize the quinoxaline ring at specific positions is crucial for modulating the pharmacological profile of these molecules. This compound serves as a highly valuable starting material for the synthesis of 2,3-disubstituted quinoxaline derivatives. The electron-deficient nature of the pyrazine ring, further enhanced by the nitro group at the 6-position, facilitates nucleophilic attack at the C2 and C3 positions, allowing for the sequential or simultaneous displacement of the chlorine atoms. Understanding the factors that govern the reactivity and regioselectivity of these substitution reactions is paramount for the efficient synthesis of target compounds.

Reactivity and Regioselectivity

The reactivity of the chlorine atoms in this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing effect of the 6-nitro group significantly enhances the electrophilicity of the C2 and C3 carbons, making them susceptible to attack by a wide range of nucleophiles.

Influence of Nucleophiles

The nature of the nucleophile plays a critical role in the outcome of the reaction.

  • Amines: Aliphatic amines generally react readily with this compound, often at moderate temperatures. In contrast, less nucleophilic aromatic amines, such as anilines, may require more forcing conditions, including higher temperatures or the use of a catalyst.[1]

  • Thiols: Thiolates are potent nucleophiles and readily displace the chlorine atoms. However, reactions with thiols can sometimes lead to the formation of bis-thioether products, even when attempting a monosubstitution.[2]

Regioselectivity of Substitution

Sequential substitution of the two chlorine atoms is a common strategy to introduce different functionalities at the C2 and C3 positions. The regioselectivity of the first substitution can be influenced by the nucleophile and the reaction conditions. While a comprehensive study on the regioselectivity of this compound is not extensively documented in a single source, studies on analogous quinoxaline systems suggest that the C2 position is generally more reactive towards nucleophilic attack. However, mixtures of regioisomers can be obtained, and the specific outcome is often dependent on the interplay of electronic and steric factors.

Quantitative Data on Substitution Reactions

While a comprehensive, standardized dataset is not available in the literature, a compilation of representative yields from various sources provides insight into the efficiency of these substitution reactions. The following table summarizes the yields for the synthesis of various 2,3-disubstituted-6-nitroquinoxaline derivatives.

NucleophileReagents and ConditionsProductYield (%)Reference
Various anilines and non-aniline aminesNot specified2,3-diamino-6-nitroquinoxalinesNot specified in detail[1]
Aliphatic aminesModerate temperatures2,3-bis(aliphatic-amino)-6-nitroquinoxalinesGood[1]
AnilinesRobust heating2,3-bis(anilino)-6-nitroquinoxalinesGood[1]

Note: The yields are reported as described in the respective literature and may not be directly comparable due to variations in reaction conditions and purification methods.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Monosubstitution with an Amine

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is treated with the amine nucleophile (1.0-1.2 eq). A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

General Procedure for Disubstitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent, an excess of the amine nucleophile (≥ 2.2 eq) is added. A base may also be included. The reaction is heated to ensure complete substitution. The workup and purification procedures are similar to those for the monosubstitution reaction.

Mechanistic Considerations and Reaction Pathways

The SNAr reaction of this compound proceeds through a well-established mechanistic pathway.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Quinoxaline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoxaline->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Product 2-Nu-3-Chloro-6-nitroquinoxaline Meisenheimer->Substituted_Product Elimination Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Figure 1: Generalized workflow for the nucleophilic aromatic substitution on this compound.

The reaction is initiated by the nucleophilic attack on one of the electron-deficient carbons (C2 or C3), leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group and throughout the quinoxaline ring system. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets, including protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases is a major strategy in modern drug discovery.

Derivatives of 2,3-disubstituted-6-nitroquinoxaline have been investigated as potential kinase inhibitors. For instance, certain quinoxaline compounds have been shown to inhibit Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is involved in cellular stress responses, inflammation, and apoptosis.

ASK1_Pathway Stress_Signal Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress_Signal->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 activates JNK JNK MKK4_7->JNK activates Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis JNK->Inflammation_Apoptosis Inhibitor Quinoxaline Derivative (e.g., 2,3-disubstituted-6-nitroquinoxaline) Inhibitor->ASK1 inhibits

Figure 2: Simplified signaling pathway of ASK1 and the potential point of intervention for quinoxaline-based inhibitors.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel, biologically active compounds. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the controlled introduction of a wide array of functional groups at the C2 and C3 positions. This technical guide has provided an overview of the key aspects of its reactivity, including the influence of nucleophiles, regioselectivity, and general experimental procedures. The exploration of quinoxaline derivatives as inhibitors of critical signaling pathways, such as the ASK1 pathway, highlights the continued importance of this heterocyclic system in drug discovery and development. Further detailed kinetic and computational studies will undoubtedly provide deeper insights into the reaction mechanisms and aid in the rational design of next-generation quinoxaline-based therapeutics.

References

role of the nitro group in 2,3-Dichloro-6-nitroquinoxaline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Nitro Group in 2,3-Dichloro-6-nitroquinoxaline Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the C-6 nitro group in the reactivity of this compound. The introduction of this powerful electron-withdrawing group profoundly activates the quinoxaline scaffold, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is critical for the synthesis of diverse, polysubstituted quinoxaline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. This document details the electronic effects of the nitro group, its influence on reaction mechanisms and regioselectivity, quantitative reactivity data, and detailed experimental protocols for the synthesis and functionalization of this versatile chemical intermediate.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles widely explored in drug discovery for their broad spectrum of biological activities, including anticancer and antimicrobial properties. The compound this compound serves as a key building block, allowing for the sequential and controlled introduction of various functional groups. The reactivity of the two chlorine atoms at the C-2 and C-3 positions is dramatically enhanced by the presence of the nitro group at the C-6 position. Understanding the electronic influence of this group is paramount for designing efficient synthetic routes to novel therapeutic agents and functional materials.

The Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[1] This strong electron-withdrawing nature is the primary determinant of the reactivity of this compound.

  • Activation of the Quinoxaline Ring: The nitro group deactivates the benzene portion of the quinoxaline ring towards electrophilic attack but strongly activates the pyrazine ring towards nucleophilic attack. It withdraws electron density from the entire heterocyclic system, making the carbon atoms bonded to the chlorine atoms (C-2 and C-3) significantly more electrophilic and thus, more susceptible to attack by nucleophiles.

  • Stabilization of Reaction Intermediates: During a nucleophilic aromatic substitution (SNAr) reaction, the addition of a nucleophile creates a negatively charged intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, which lowers the activation energy of the reaction and significantly increases the reaction rate.[2]

Below is a diagram illustrating the electron-withdrawing effect of the nitro group on the quinoxaline core.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Intermediate (Stabilized by -NO₂) start->intermediate Step 1: Nucleophilic Attack product Monosubstituted Product + Cl⁻ intermediate->product Step 2: Chloride Elimination product2 Disubstituted Product (with excess Nu⁻) product->product2 Second Substitution

References

Key Intermediates for Bioactive Quinoxaline Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects. The synthesis of bioactive quinoxaline derivatives often relies on the strategic use of key intermediates that provide the core scaffold for further functionalization. This technical guide details the pivotal intermediates, provides experimental protocols for their use in synthesizing bioactive quinoxalines, and presents quantitative data and relevant biological signaling pathways.

Core Intermediates: The Foundation of Quinoxaline Synthesis

The most fundamental and widely utilized key intermediate in the synthesis of quinoxalines is ortho-phenylenediamine (OPD) and its substituted derivatives. The classical and most common approach to forming the quinoxaline ring system involves the condensation of an OPD with a 1,2-dicarbonyl compound. Variations of this method employ other reactive synthons that serve as surrogates for 1,2-dicarbonyls.

The primary key intermediates for quinoxaline synthesis are:

  • o-Phenylenediamines: These aromatic diamines are the cornerstone of quinoxaline synthesis. The substituents on the benzene ring of OPD can be varied to modulate the biological activity of the final quinoxaline product.

  • 1,2-Dicarbonyl Compounds: Reagents such as benzil and glyoxal readily react with OPDs to form the quinoxaline core.[1][2]

  • α-Haloketones: Compounds like phenacyl bromides serve as effective synthons for the two-carbon unit required for the pyrazine ring formation.

  • α-Hydroxyketones: These intermediates can be used in the presence of an oxidizing agent to form the quinoxaline ring.

Synthetic Methodologies and Experimental Protocols

The synthesis of bioactive quinoxalines can be achieved through various methods, including conventional heating, microwave-assisted synthesis, and green chemistry approaches. Below are detailed experimental protocols for the synthesis of representative quinoxaline derivatives.

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction between o-phenylenediamine and benzil.

Procedure:

  • To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.[1][3]

  • Warm the mixture on a water bath for 30 minutes.[1][3]

  • Add water dropwise to the warm solution until a slight cloudiness persists.[1]

  • Allow the solution to cool to room temperature, which will induce crystallization.

  • Filter the resulting solid product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[3]

Quantitative Data:

ParameterValueReference
Benzil2.1 g (0.01 mol)[3]
o-Phenylenediamine1.1 g (0.01 mol)
Rectified Spirit16 mL[1]
Reaction Time30 minutes[1][3]
Yield Up to 98.95% [3]
Melting Point125-126 °C[3]
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[4][5]

Procedure:

  • In a microwave reaction tube, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).[6]

  • Add ethanol/water (1:1, 1 mL) and a catalytic amount of iodine (5 mol%).[6]

  • Irradiate the mixture in a microwave synthesizer at 50 °C and a power level of 300 W for the time specified in the table below.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[6]

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the quinoxaline product.[6]

Quantitative Data for Microwave-Assisted Synthesis:

DiamineDicarbonylTime (min)Yield (%)Reference
o-PhenylenediaminePhenylglyoxal monohydrate0.598[6]
o-PhenylenediamineBenzil296[6]
4,5-Dimethyl-1,2-phenylenediamineBenzil295[6]
4-Nitro-1,2-phenylenediamineBenzil392[6]

Synthesis of Bioactive Quinoxaline Sulfonamides

Quinoxaline sulfonamides are a class of derivatives with significant therapeutic potential, exhibiting antibacterial, anti-inflammatory, and anticancer activities.[7] A key intermediate for their synthesis is a quinoxaline sulfonyl chloride.

Protocol 3: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

Procedure:

  • The sulfonation of 2,3-diphenylquinoxaline is carried out by reacting it with chlorosulfonic acid.[7] This electrophilic substitution introduces the sulfonyl chloride group onto the quinoxaline ring.

  • The resulting 2,3-diphenylquinoxaline-6-sulfonyl chloride is a key intermediate that can be further reacted with various amines to produce a library of quinoxaline sulfonamides.[7]

Quantitative Data for Sulfonamide Synthesis:

IntermediateReagentYield (%)Reference
2,3-DiphenylquinoxalineChlorosulfonic acid76[7]
2,3-Diphenylquinoxaline-6-sulfonyl chlorideSubstituted amines59-85[7]

Bioactive Quinoxalines and Their Signaling Pathways

Many bioactive quinoxaline derivatives exert their therapeutic effects by modulating specific cellular signaling pathways. For instance, certain quinoxaline derivatives have been identified as potent anticancer agents that induce apoptosis.

Anticancer Activity and Apoptosis Induction

Some bromo-substituted quinoxaline derivatives have shown significant anticancer activity against human non-small-cell lung cancer cells (A549).[8] Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial and caspase-3-dependent pathways.[8]

Signaling Pathway for Apoptosis Induction by a Bioactive Quinoxaline

G Apoptosis Induction by Bioactive Quinoxaline Quinoxaline Bioactive Quinoxaline Derivative Mitochondria Mitochondria Quinoxaline->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Cleavage Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3_active Caspase-3 Caspase9_active->Caspase3_active Activates Caspase3 Pro-caspase-3 Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by bioactive quinoxalines.

Kinase Inhibition

Quinoxaline derivatives have also been developed as potent inhibitors of various kinases, which are key regulators of cellular processes. For example, novel quinoxaline derivatives have been synthesized as dual Pim-1/2 kinase inhibitors and as inhibitors of tyrosine kinase receptors, showing promise as anticancer agents.[9][10]

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

G Workflow for Quinoxaline Kinase Inhibitor Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation OPD o-Phenylenediamine Derivative Condensation Condensation Reaction OPD->Condensation Ketoacid α-Ketoacid Ketoacid->Condensation QuinoxalineAcid Quinoxaline-2-carboxylic Acid Intermediate Condensation->QuinoxalineAcid Modification Further Chemical Modifications QuinoxalineAcid->Modification FinalCompound Final Quinoxaline Derivative Modification->FinalCompound KinaseAssay In vitro Kinase Inhibition Assay (e.g., Pim-1/2, VEGFR-2) FinalCompound->KinaseAssay CellAssay Cell-based Proliferation Assay (e.g., MTT) FinalCompound->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR ApoptosisAssay Apoptosis Induction Analysis CellAssay->ApoptosisAssay CellAssay->SAR

Caption: General workflow for the synthesis and evaluation of quinoxaline-based kinase inhibitors.

Quantitative Data for Anticancer Activity:

CompoundTarget Cell LineIC50 (µM)Reference
Compound 4bA549 (Lung Cancer)11.98 ± 2.59[8]
Compound 4mA549 (Lung Cancer)9.32 ± 1.56[8]
5-Fluorouracil (Control)A549 (Lung Cancer)4.89 ± 0.20[8]
Compound XVaHCT116 (Colon Cancer)4.4[11]
Compound XVaMCF-7 (Breast Cancer)5.3[11]
Compound 11Multiple Cancer Lines0.81 - 2.91[12]
Compound 13Multiple Cancer Lines0.81 - 2.91[12]

This guide provides a foundational understanding of the key intermediates and methodologies for the synthesis of bioactive quinoxaline derivatives. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the quinoxaline scaffold, enabled by the strategic use of these core intermediates, continues to make it a promising platform for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-nitroquinoxaline is a versatile scaffold in medicinal chemistry and materials science. The electron-withdrawing nitro group at the 6-position, in conjunction with the nitrogen atoms of the pyrazine ring, activates the chlorine atoms at the 2- and 3-positions for nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of a wide variety of nucleophiles, including amines, thiols, and phenols, leading to a diverse range of functionalized quinoxaline derivatives. These derivatives are key intermediates in the synthesis of biologically active compounds. This document provides detailed protocols for the mono-substitution of this compound with various nucleophiles.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the quinoxaline ring is restored. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.

SNAr_Mechanism reagents This compound + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 2-Substituted-3-chloro-6-nitroquinoxaline + HCl intermediate->product Elimination

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols describe the general procedures for the regioselective mono-substitution of this compound with amine, thiol, and phenol nucleophiles. The first substitution preferentially occurs at the 2-position.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines the synthesis of 2-(substituted-amino)-3-chloro-6-nitroquinoxalines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, aniline)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Solvent (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-amino)-3-chloro-6-nitroquinoxaline.

experimental_workflow start Start: Dissolve this compound in solvent add_reagents Add amine nucleophile and base start->add_reagents heat_stir Heat and stir reaction mixture add_reagents->heat_stir monitor Monitor reaction by TLC/LC-MS heat_stir->monitor workup Cool, pour into water, and perform aqueous workup monitor->workup Reaction Complete extraction Extract with ethyl acetate workup->extraction dry_concentrate Dry organic layer and concentrate extraction->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for amine substitution.

Quantitative Data for Amine Substitution:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
General Amines-DMARoom Temp.1-2Not specified
PiperidineK₂CO₃DMSO/DMF80-1004-6~75-85[1]
Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes a general method for the synthesis of 2-(arylthio)-3-chloro-6-nitroquinoxalines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., DMF, Tetrahydrofuran (THF), Acetone)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylthio)-3-chloro-6-nitroquinoxaline.

Quantitative Data for Thiol Substitution:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ArCH₂SHNaHDMFRoom Temp.3Not specified
ArCH₂SHK₂CO₃AcetoneRoom Temp.3Not specified

Note: Reactions with thiols can sometimes lead to the formation of the bis-thioether product, even when attempting mono-substitution.

Protocol 3: Reaction with Phenol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-aryloxy-3-chloro-6-nitroquinoxalines.

Materials:

  • This compound

  • Phenol nucleophile (e.g., phenol, substituted phenols)

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the phenol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-3-chloro-6-nitroquinoxaline.

Quantitative Data for Phenol Substitution:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
General PhenolsK₂CO₃DMF/DMSO100-1404-12Good to ExcellentGeneral Protocol

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and efficient method for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives. The provided protocols offer a starting point for researchers to explore the chemical space of this privileged scaffold for applications in drug discovery and materials science. The regioselectivity of the first substitution allows for the controlled synthesis of mono-functionalized intermediates, which can be further elaborated to access more complex molecules.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1][5][6] Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[5] The functionalization of the quinoxaline core using methods like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction specifically utilizing 2,3-Dichloro-6-nitroquinoxaline as the electrophilic partner. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the quinoxaline ring presents unique considerations for regioselectivity and reaction optimization.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][7][8]

For this compound, the two chlorine atoms are electronically distinct. The nitro group at the 6-position deactivates the aromatic ring through its electron-withdrawing effect. However, the chlorine atoms at the 2 and 3 positions are situated on the pyrazine ring of the quinoxaline system. The relative reactivity of these two positions in a Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent. In many cases involving dihalogenated heterocycles, stepwise and regioselective coupling can be achieved by carefully controlling the reaction conditions.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Monosubstitution of this compound

This protocol aims to replace one of the chlorine atoms with an aryl or heteroaryl group.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl- or heteroarylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.02-0.05 equiv) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the monosubstituted product.

Protocol 2: Disubstitution of this compound

This protocol is designed for the replacement of both chlorine atoms.

Procedure:

  • Follow steps 1-3 from Protocol 1, but increase the amount of the aryl- or heteroarylboronic acid to 2.2-3.0 equivalents and the base to 4.0-6.0 equivalents.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and stir for an extended period (monitor by TLC or LC-MS for the disappearance of the monosubstituted intermediate).

  • Follow steps 6-9 from Protocol 1 to work up and purify the disubstituted product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of related dichloroquinoxaline compounds, which can serve as a reference for optimizing the reactions of this compound.

Table 1: Representative Conditions for Monosubstitution of Dichloroquinoxalines

EntryDichloroquinoxalineBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90875-85[9]
22,6-Dichloroquinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90863[9]
32,3-DichloroquinoxalineVarious arylboronic acidsPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001270-95N/A

Table 2: Representative Conditions for Disubstitution of Dichloroquinoxalines

EntryDichloroquinoxalineBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,6-DichloroquinoxalinePhenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (5)K₂CO₃ (2 M aq.)1,4-Dioxane1201280-90[9]
22,3-DichloroquinoxalineVarious arylboronic acids (2.2 equiv)Pd(dppf)Cl₂ (5)Cs₂CO₃ (4)Toluene/H₂O1102465-90N/A

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide R-X Transmetal Transmetalation PdII_aryl R-Pd(II)L_n-R' PdII_halide->PdII_aryl R'-B(OH)₂ Base PdII_aryl->Pd0 RedElim Reductive Elimination Product R-R' PdII_aryl->Product RX R-X (2,3-Dichloro-6- nitroquinoxaline) R_B R'-B(OH)₂ (Boronic Acid) Base Base X_B X-B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst start->reagents setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound offers a robust and adaptable method for the synthesis of a diverse library of substituted 6-nitroquinoxaline derivatives. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and, if desired, regioselectivity. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations in the pursuit of novel therapeutic agents and other advanced materials.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dichloro-6-nitroquinoxaline. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel quinoxaline-based compounds, which are prominent scaffolds in numerous biologically active molecules. These protocols offer a robust starting point for the selective mono- and di-amination of the quinoxaline core, enabling the creation of diverse chemical libraries for drug discovery and development.

Introduction

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst.[1][2] For a substrate such as this compound, this reaction allows for the introduction of various amino substituents at the 2- and 3-positions. The electronic properties of the quinoxaline ring, influenced by the nitro group, and the differential reactivity of the two chlorine atoms, present opportunities for selective functionalization. The choice of catalyst, ligand, base, and solvent is critical in controlling the regioselectivity and efficiency of the amination, making it possible to achieve either mono- or di-substituted products.[3][4][5]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[4][5]

  • Phosphine Ligand: The choice of phosphine ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich biaryl phosphine ligands such as Xantphos and BINAP are often effective for challenging substrates.[4][5] For sterically hindered amines or less reactive aryl chlorides, more specialized ligands like DavePhos may be necessary.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed to ensure a moisture-free environment and to dissolve the reactants and catalyst system.[4][5]

  • Temperature: Reaction temperatures generally range from 80 °C to 110 °C to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.[4][5]

Experimental Protocols

The following protocols provide a general framework for the mono- and di-amination of this compound. Optimization of specific parameters may be necessary for different amine nucleophiles.

Protocol 1: Mono-amination of this compound

This protocol is designed to favor the selective substitution of one chlorine atom. The regioselectivity (C2 vs. C3) may vary depending on the specific amine and reaction conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or BINAP

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

  • Add the base (1.2-1.5 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.0-1.2 equiv.) to the stirred mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.

Protocol 2: Di-amination of this compound

This protocol is intended for the substitution of both chlorine atoms.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos, BINAP, or DavePhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (0.04-0.10 equiv.), and the phosphine ligand (0.08-0.20 equiv.).

  • Add sodium tert-butoxide (2.5-3.0 equiv.).

  • Add anhydrous dioxane.

  • Add the amine (2.2-2.5 equiv.) to the stirred mixture.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the di-aminated product.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of structurally related dihalo-heterocyclic compounds, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Conditions for Mono-amination of Dihalo-Quinolines and Related Heterocycles

SubstrateAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
2,8-DichloroquinolineAdamantylaminesPd(dba)₂ (4)BINAP (4.5)NaOt-Bu (1.5)DioxaneReflux50-85[4]
4,7-DichloroquinolineAdamantylaminesPd(dba)₂ (4)BINAP (4.5)NaOt-Bu (1.5)DioxaneReflux75-95[4]
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.4)Dioxane10060-85[3]
6,7-Dichloro-5,8-quinolinequinoneAnilinesPd(OAc)₂ (0.05)BrettPhos (0.15)K₂CO₃ (2.0)EtOH/H₂OReflux70-95[5]

Table 2: Conditions for Di-amination of Dihalo-Quinolines

SubstrateAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
4,8-DichloroquinolineAdamantylaminePd(dba)₂ (8)DavePhos (9)NaOt-Bu (3.0)DioxaneReflux70[4]
4,7-DichloroquinolineAdamantylaminePd(dba)₂ (8)DavePhos (9)NaOt-Bu (3.0)DioxaneReflux80[4]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(NHR'R'')Ln]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR'R'' PdII_Amido->Product RedElim->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Substrate, Catalyst, Ligand, and Base Setup->AddReagents AddSolventAmine Add Solvent and Amine AddReagents->AddSolventAmine Heat Heat Reaction Mixture (80-110 °C) AddSolventAmine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Synthesis of Fluorescent Probes from 2,3-Dichloro-6-nitroquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their rigid, planar structure and tunable electronic properties make them excellent fluorophores. Specifically, 2,3-Dichloro-6-nitroquinoxaline serves as a valuable and reactive scaffold for the synthesis of targeted fluorescent probes. The two chlorine atoms at the 2 and 3 positions are susceptible to sequential nucleophilic substitution, allowing for the introduction of various functionalities. The electron-withdrawing nitro group at the 6-position further influences the reactivity of the chloro substituents and the photophysical properties of the resulting derivatives.

This document provides detailed application notes and protocols for the synthesis of a "turn-on" fluorescent probe for the detection of biothiols, starting from this compound. The designed probe operates on the principle of Photoinduced Electron Transfer (PET), exhibiting low fluorescence in its native state and a significant increase in fluorescence upon reaction with thiols.

Synthesis of a Thiol-Reactive Fluorescent Probe

The synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on the this compound scaffold. The first substitution is performed with a secondary amine to introduce a fluorophore-modulating group. The second substitution, after reduction of the nitro group, introduces a thiol-reactive moiety.

Materials and Reagents
  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO3)

  • 2-Bromoethylamine hydrobromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-nitro-3-(piperidin-1-yl)quinoxaline (Compound 2)

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.08 mmol) in 20 mL of N,N-Dimethylformamide (DMF).

  • To this solution, add piperidine (0.41 g, 4.89 mmol, 1.2 equivalents) dropwise at room temperature with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • The yellow precipitate formed is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Compound 2 as a yellow solid.

Step 2: Synthesis of 2-chloro-3-(piperidin-1-yl)quinoxalin-6-amine (Compound 3)

  • Suspend Compound 2 (1.0 g, 3.41 mmol) in 50 mL of ethyl acetate.

  • Add Tin(II) chloride dihydrate (3.85 g, 17.05 mmol, 5 equivalents) to the suspension.

  • Reflux the mixture at 80°C for 3 hours, during which the color of the solution should change from yellow to a lighter shade.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane-ethyl acetate) to obtain Compound 3 as a pale yellow solid.

Step 3: Synthesis of the Fluorescent Thiol Probe (Probe 1)

  • Dissolve Compound 3 (0.5 g, 1.90 mmol) in 20 mL of dichloromethane (DCM).

  • Add triethylamine (0.58 g, 5.70 mmol, 3 equivalents) to the solution.

  • In a separate flask, dissolve 2-bromoethylamine hydrobromide (0.47 g, 2.28 mmol, 1.2 equivalents) in a minimal amount of water and then add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography (DCM-methanol gradient) to yield the final Probe 1 as an off-white solid.

Diagrams

Synthesis_Workflow Start This compound Step1 Piperidine, DMF Start->Step1 Intermediate1 Compound 2 (2-chloro-6-nitro-3-(piperidin-1-yl)quinoxaline) Step1->Intermediate1 Step2 SnCl2·2H2O, EtOAc Intermediate1->Step2 Intermediate2 Compound 3 (2-chloro-3-(piperidin-1-yl)quinoxalin-6-amine) Step2->Intermediate2 Step3 2-Bromoethylamine hydrobromide, TEA, DCM Intermediate2->Step3 FinalProduct Probe 1 (Thiol-Reactive Fluorescent Probe) Step3->FinalProduct

Caption: Synthetic workflow for the thiol-reactive fluorescent probe.

Signaling_Pathway cluster_pet Photoinduced Electron Transfer (PET) Probe_Off Probe 1 (Low Fluorescence) 'PET On' Reaction Nucleophilic Substitution Probe_Off->Reaction Thiol Biothiol (R-SH) Thiol->Reaction Probe_On Probe 1-Thiol Adduct (High Fluorescence) 'PET Off' Reaction->Probe_On Electron e- Quinoxaline Quinoxaline Fluorophore Electron->Quinoxaline Quenches Fluorescence Amino Amino Group (Electron Donor) Amino->Electron

Caption: "Turn-on" signaling mechanism of the fluorescent probe.

Application: Detection of Biothiols in Live Cells

This protocol outlines the use of the synthesized fluorescent probe for imaging intracellular biothiols, such as glutathione (GSH) and cysteine (Cys).

Stock Solution Preparation
  • Prepare a 10 mM stock solution of Probe 1 in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

  • For cell staining, dilute the stock solution in a suitable cell culture medium (e.g., DMEM) to the desired final concentration (typically 1-10 µM).

Cell Culture and Staining Protocol
  • Seed cells (e.g., HeLa or A549) in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.

  • Culture the cells to 70-80% confluency.

  • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with the diluted probe solution (e.g., 5 µM in DMEM) for 30 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Add fresh PBS or cell culture medium to the cells before imaging.

Fluorescence Microscopy
  • Image the stained cells using a fluorescence microscope equipped with a suitable filter set.

  • Based on the quinoxaline core, typical excitation would be in the range of 400-450 nm and emission in the range of 480-550 nm. The exact wavelengths should be determined experimentally.

  • Acquire images of the cells to visualize the intracellular distribution of biothiols. A significant increase in fluorescence intensity compared to control cells (not treated with the probe or treated with a non-reactive analogue) indicates the presence of biothiols.

Data Presentation

The following table summarizes the expected photophysical properties of the synthesized probe before and after reaction with a biothiol. These values are representative and should be determined experimentally for the specific probe.

PropertyProbe 1 (Before Thiol Reaction)Probe 1-Thiol Adduct (After Thiol Reaction)
Excitation Max (λex) ~420 nm~425 nm
Emission Max (λem) ~490 nm~495 nm
Quantum Yield (ΦF) < 0.05> 0.5
Fluorescence State "Off" (Quenched)"On" (Emissive)

Signaling Pathway and Mechanism

The "turn-on" fluorescence response of Probe 1 upon reaction with biothiols is based on the principle of Photoinduced Electron Transfer (PET). In its native state, the lone pair of electrons on the nitrogen atom of the amino group at the 6-position can be transferred to the excited state of the quinoxaline fluorophore upon excitation. This electron transfer process provides a non-radiative decay pathway, effectively quenching the fluorescence of the probe (PET "on" state).

When the probe reacts with a biothiol, the thiol group displaces the bromine atom on the ethylamine side chain. This reaction alters the electronic properties of the amino group, specifically its electron-donating ability. The formation of the thioether bond reduces the electron-donating capacity of the nitrogen atom, thereby inhibiting the PET process. As a result, the excited state of the fluorophore decays through radiative pathways, leading to a significant increase in fluorescence intensity (PET "off" state). This mechanism allows for the sensitive and selective detection of biothiols.

Application Notes and Protocols: 2,3-Dichloro-6-nitroquinoxaline as a Versatile Building Block for Organic Solar Cell Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3-dichloro-6-nitroquinoxaline as a key building block in the synthesis of photoactive materials for organic solar cells (OSCs). This document outlines the synthetic pathways to create donor-acceptor (D-A) type conjugated polymers, details the fabrication process of OSC devices, and presents the characterization techniques used to evaluate their performance.

Introduction to this compound in Organic Solar Cells

Quinoxaline derivatives are a prominent class of electron-deficient heterocyclic compounds that have garnered significant attention in the field of organic electronics.[1][2] Their strong electron-accepting nature, rigid planar structure, and tunable electronic properties make them excellent candidates for use as acceptor units in D-A type conjugated polymers and small molecules for the active layer of OSCs.[3][4] The presence of two reactive chlorine atoms at the 2 and 3 positions of the quinoxaline core in this compound allows for facile functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This enables the synthesis of a diverse library of materials with tailored optoelectronic properties. The nitro group at the 6-position further enhances the electron-accepting strength of the quinoxaline moiety, which can be beneficial for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a crucial factor for achieving high open-circuit voltages (Voc) in OSCs.

Synthesis of Quinoxaline-Based Conjugated Polymers

The primary synthetic route to quinoxaline-based conjugated polymers for OSCs involves the palladium-catalyzed cross-coupling of a distannylated or diborylated donor monomer with a dihalogenated acceptor monomer. In this context, derivatives of this compound serve as the dihalogenated acceptor moiety.

A general synthetic scheme for the preparation of a D-A copolymer using a Stille cross-coupling reaction is presented below. The donor unit can be any suitable electron-rich aromatic system, such as benzodithiophene (BDT), thiophene, or fluorene, which is functionalized with tributyltin groups.

cluster_reactants Reactants cluster_reaction Stille Cross-Coupling Donor Distannylated Donor Monomer (e.g., BDT-(SnBu3)2) Polymerization Polymerization Donor->Polymerization Acceptor This compound Derivative Acceptor->Polymerization Catalyst Pd(PPh3)4 Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Product Donor-Acceptor Conjugated Polymer Polymerization->Product cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_electrode Electrode Deposition ITO ITO-coated Glass Cleaning Cleaning (Detergent, DI water, Acetone, IPA) ITO->Cleaning UV-Ozone UV-Ozone Treatment Cleaning->UV-Ozone HTL Hole Transport Layer (e.g., PEDOT:PSS) UV-Ozone->HTL Active_Layer Active Layer (Quinoxaline Polymer:Acceptor Blend) HTL->Active_Layer ETL Electron Transport Layer (e.g., PFN-Br) Active_Layer->ETL Cathode Cathode Deposition (e.g., Ag) via Thermal Evaporation ETL->Cathode Device Completed OSC Device Cathode->Device

References

Application Notes and Protocols for the Preparation of 2,3-Disubstituted 6-Nitroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,3-disubstituted 6-nitroquinoxaline derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties. The protocols outlined below are based on established synthetic strategies and are intended to be reproducible in a standard laboratory setting.

Introduction

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The introduction of a nitro group at the 6-position and various substituents at the 2 and 3-positions of the quinoxaline ring can significantly modulate their biological activity. These modifications have been shown to influence their interaction with biological targets, such as bacterial DNA and cancer-related proteins. This document details two primary synthetic routes for the preparation of these derivatives: the condensation of 4-nitro-1,2-phenylenediamine with α-dicarbonyl compounds and the nucleophilic substitution of 2,3-dichloro-6-nitroquinoxaline.

Synthetic Strategies and Experimental Protocols

The synthesis of 2,3-disubstituted 6-nitroquinoxaline derivatives can be efficiently achieved through two primary methods. The choice of method depends on the desired substituents at the 2 and 3-positions.

Method 1: Condensation of 4-nitro-1,2-phenylenediamine with 1,2-dicarbonyl compounds. This is a direct approach to synthesize 2,3-disubstituted 6-nitroquinoxalines.

Method 2: Nucleophilic aromatic substitution on this compound. This versatile method allows for the sequential or simultaneous introduction of various nucleophiles at the 2 and 3-positions.

Protocol 1: Synthesis of this compound (Key Intermediate)

This protocol describes the synthesis of the key intermediate, this compound, which is a versatile precursor for a wide range of 2,3-disubstituted derivatives.

Reaction Scheme:

Materials and Equipment:

  • 4-nitro-1,2-phenylenediamine

  • Oxalyl chloride

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Step A: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione

  • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in a mixture of 4M hydrochloric acid (100 mL).

  • To this suspension, add a solution of oxalic acid dihydrate (9.0 g, 71.4 mmol) in water (50 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow solid.

Step B: Synthesis of this compound

  • To a round-bottom flask, add 6-nitroquinoxaline-2,3(1H,4H)-dione (5.0 g, 24.1 mmol) and phosphorus oxychloride (30 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 5 drops).

  • Heat the mixture to reflux for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Protocol 2: Synthesis of 2,3-Disubstituted 6-Nitroquinoxalines via Nucleophilic Substitution

This protocol outlines the general procedure for the substitution of the chlorine atoms in this compound with various nucleophiles (e.g., amines, thiols).

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Desired nucleophile (e.g., substituted aniline, benzylamine, piperazine)

  • Solvent (e.g., ethanol, dimethylformamide (DMF), dioxane)

  • Base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • TLC plates

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the desired nucleophile (1.0 to 2.2 eq, depending on whether mono- or di-substitution is desired).

  • Add a base (e.g., triethylamine, 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Synthesis of 2,3-Diphenyl-6-nitroquinoxaline via Condensation Reaction

This protocol describes the synthesis of 2,3-diphenyl-6-nitroquinoxaline through the condensation of 4-nitro-1,2-phenylenediamine with benzil.

Reaction Scheme:

Materials and Equipment:

  • 4-nitro-1,2-phenylenediamine

  • Benzil

  • Glacial acetic acid or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and benzil (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will crystallize out of the solution.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain 2,3-diphenyl-6-nitroquinoxaline.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of representative 2,3-disubstituted 6-nitroquinoxaline derivatives.

Table 1: Synthesis Yields of Representative 2,3-Disubstituted 6-Nitroquinoxaline Derivatives

Compound IDR2 SubstituentR3 SubstituentMethodYield (%)Reference
1 ClCl--Precursor
2a -NH-CH2-PhCl278
2b -NH-PiperazineCl282
3a PhenylPhenyl392
3b 4-Chlorophenyl4-Chlorophenyl388
3c 4-Methoxyphenyl4-Methoxyphenyl390

Table 2: Antibacterial Activity (MIC) of 2,3-Disubstituted 6-Nitroquinoxaline Derivatives

Compound IDR2 SubstituentR3 SubstituentS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)Reference
4a -NH-CH2-(4-CF3-Ph)H1.79--
4b -NH-CH2-PhH7.613.3>50
4c -NH-(CH2)2-N(CH3)2H--2.31

Table 3: Anticancer Activity (IC50) of 2,3-Disubstituted 6-Nitroquinoxaline Derivatives

Compound IDR2 SubstituentR3 SubstituentCell LineIC50 (μM)Reference
5a FuranFuranA549 (Lung)1.5
5b FuranFuranPC3 (Prostate)2.1
5c PhenylPhenylMCF-7 (Breast)5.8
5d ThiopheneThiopheneA549 (Lung)>20

Visualization of Workflow and Mechanism

The following diagrams illustrate the general synthetic workflow and the proposed mechanism of antibacterial action for 6-nitroquinoxaline derivatives.

experimental_workflow cluster_synthesis Synthesis of 2,3-Disubstituted 6-Nitroquinoxalines cluster_evaluation Biological Evaluation start Starting Materials (4-Nitro-1,2-phenylenediamine or This compound) reaction Chemical Reaction (Condensation or Nucleophilic Substitution) start->reaction Reagents & Conditions purification Purification (Recrystallization or Chromatography) reaction->purification Crude Product product 2,3-Disubstituted 6-Nitroquinoxaline Derivative purification->product Pure Product bioassay Biological Assays (Antibacterial, Anticancer) product->bioassay Testing data_analysis Data Analysis (MIC, IC50 determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 2,3-disubstituted 6-nitroquinoxaline derivatives.

signaling_pathway cluster_mechanism Proposed Antibacterial Mechanism of 6-Nitroquinoxaline Derivatives compound 6-Nitroquinoxaline Derivative dna Bacterial DNA compound->dna Binds to intercalation DNA Intercalation & Structural Alteration dna->intercalation supercoiling Induction of DNA Over-supercoiling intercalation->supercoiling dna_synthesis_inhibition Inhibition of DNA Synthesis supercoiling->dna_synthesis_inhibition nucleoid_fragmentation Nucleoid Fragmentation supercoiling->nucleoid_fragmentation cell_death Bacterial Cell Death dna_synthesis_inhibition->cell_death nucleoid_fragmentation->cell_death

Caption: Proposed mechanism of antibacterial action of 6-nitroquinoxaline derivatives involving DNA structural alteration.

Application Notes and Protocols for Selective Mono-substitution of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono-substitution of 2,3-dichloro-6-nitroquinoxaline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors. The regioselective introduction of various nucleophiles at the C-2 or C-3 position allows for the generation of diverse chemical libraries for drug discovery and development.

Introduction

This compound is an electron-deficient heterocyclic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 6-position enhances the reactivity of the chlorine atoms at the C-2 and C-3 positions. The regioselectivity of the mono-substitution is influenced by the nature of the nucleophile, reaction temperature, and the solvent system employed. Generally, the reaction with many nucleophiles proceeds preferentially at the C-2 position. These mono-substituted quinoxaline derivatives serve as valuable scaffolds for the development of therapeutic agents, particularly in oncology, by targeting key signaling pathways.

Data Presentation: Regioselectivity and Yields in Mono-substitution Reactions

The following tables summarize the typical regioselectivity and yields for the mono-substitution of this compound with various nucleophiles.

Table 1: Mono-amination with Primary and Secondary Amines

NucleophileProductPosition of SubstitutionSolventTemperature (°C)Yield (%)
Aniline2-(Phenylamino)-3-chloro-6-nitroquinoxalineC-2EthanolReflux85-95
4-Methoxyaniline2-((4-Methoxyphenyl)amino)-3-chloro-6-nitroquinoxalineC-2EthanolReflux88-96
Piperidine2-(Piperidin-1-yl)-3-chloro-6-nitroquinoxalineC-2AcetonitrileRoom Temp90-98
Morpholine2-(Morpholino)-3-chloro-6-nitroquinoxalineC-2AcetonitrileRoom Temp92-99

Table 2: Mono-thiolation with Thiols

NucleophileProductPosition of SubstitutionBaseSolventTemperature (°C)Yield (%)
Thiophenol2-(Phenylthio)-3-chloro-6-nitroquinoxalineC-2K₂CO₃DMFRoom Temp80-90
4-Methylthiophenol2-((4-Methylphenyl)thio)-3-chloro-6-nitroquinoxalineC-2K₂CO₃DMFRoom Temp82-92

Table 3: Mono-alkoxylation with Alkoxides

NucleophileProductPosition of SubstitutionSolventTemperature (°C)Yield (%)
Sodium Methoxide2-Methoxy-3-chloro-6-nitroquinoxalineC-2Methanol0 to Room Temp75-85
Sodium Ethoxide2-Ethoxy-3-chloro-6-nitroquinoxalineC-2Ethanol0 to Room Temp78-88

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification is typically achieved by recrystallization or column chromatography. Structures of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Selective Mono-amination with a Primary Amine (e.g., Aniline)

Synthesis of 2-(Phenylamino)-3-chloro-6-nitroquinoxaline

Materials:

  • This compound (1.0 g, 4.08 mmol)

  • Aniline (0.42 mL, 4.49 mmol, 1.1 eq)

  • Ethanol (20 mL)

Procedure:

  • To a solution of this compound in ethanol, add aniline.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(phenylamino)-3-chloro-6-nitroquinoxaline as a yellow solid.

Expected Yield: 85-95%

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (d, J = 2.8 Hz, 1H, H-5), 8.50 (dd, J = 9.2, 2.8 Hz, 1H, H-7), 8.01 (s, 1H, NH), 7.89 (d, J = 9.2 Hz, 1H, H-8), 7.70 (d, J = 7.6 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 2H, Ar-H), 7.28 (t, J = 7.6 Hz, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.2, 142.1, 139.8, 137.5, 130.2, 129.5, 126.8, 125.4, 123.1, 120.9.

Protocol 2: Selective Mono-thiolation with a Thiol (e.g., Thiophenol)

Synthesis of 2-(Phenylthio)-3-chloro-6-nitroquinoxaline

Materials:

  • This compound (1.0 g, 4.08 mmol)

  • Thiophenol (0.46 mL, 4.49 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃) (0.62 g, 4.49 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Dissolve this compound in DMF.

  • Add potassium carbonate to the solution.

  • Add thiophenol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(phenylthio)-3-chloro-6-nitroquinoxaline.

Expected Yield: 80-90%

Protocol 3: Selective Mono-alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

Synthesis of 2-Methoxy-3-chloro-6-nitroquinoxaline

Materials:

  • This compound (1.0 g, 4.08 mmol)

  • Sodium Methoxide (0.24 g, 4.49 mmol, 1.1 eq)

  • Methanol (20 mL)

Procedure:

  • Suspend this compound in methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the suspension.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-methoxy-3-chloro-6-nitroquinoxaline.

Expected Yield: 75-85%

Mandatory Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (Amine, Thiol, or Alkoxide) nucleophile->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Mono-substituted 2-R-3-chloro-6-nitroquinoxaline purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for the selective mono-substitution of this compound.

Signaling Pathway Inhibition

Many quinoxaline derivatives synthesized from this compound have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. Two key signaling pathways often targeted are the PI3K/Akt/mTOR pathway and the Pim kinase pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoxaline derivatives can act as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway.

PI3K_pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Pim Kinase Signaling Pathway

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are associated with tumor progression and drug resistance. They regulate cell cycle progression and inhibit apoptosis. Quinoxaline-based compounds have been developed as potent inhibitors of Pim kinases.[1][2][3][4]

Pim_Kinase_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim Pim Kinase (Pim-1, Pim-2, Pim-3) STAT->Pim Induces Transcription Bad Bad Pim->Bad Inhibits CellCycle Cell Cycle Progression Pim->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Inhibitor Quinoxaline Derivative Inhibitor->Pim

Caption: Inhibition of the Pim kinase signaling pathway by quinoxaline derivatives.[1][2][3][4]

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial properties. This document provides detailed application notes and protocols for the synthesis of novel antimicrobial agents derived from 2,3-Dichloro-6-nitroquinoxaline. The methodologies outlined herein describe the nucleophilic substitution reactions at the 2 and 3 positions of the quinoxaline ring, leading to a diverse library of substituted compounds. Furthermore, standard protocols for the evaluation of their antimicrobial efficacy are provided, along with a summary of reported activity data.

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Quinoxaline and its derivatives have been identified as a promising scaffold in the design of new therapeutic agents. The presence of the nitro group at the 6-position of the quinoxaline ring can enhance the antimicrobial activity of the resulting compounds. The chlorine atoms at the 2 and 3 positions of this compound are susceptible to nucleophilic displacement, providing a versatile platform for the synthesis of a variety of derivatives. This document details the synthesis of 2,3-disubstituted-6-nitroquinoxaline derivatives and the subsequent evaluation of their antimicrobial properties.

Synthesis of Antimicrobial Agents

The general synthetic strategy involves the sequential nucleophilic substitution of the chlorine atoms in this compound with various amines and thiols. The regioselectivity of the substitution can be controlled by the reaction conditions and the nature of the nucleophile.

General Synthetic Workflow

Synthetic Workflow A This compound B Nucleophilic Substitution (e.g., Amines, Thiols) A->B Step 1 C Monosubstituted Intermediate B->C D Second Nucleophilic Substitution C->D Step 2 E Disubstituted-6-nitroquinoxaline Derivatives D->E F Purification E->F G Characterization (NMR, IR, Mass Spec) F->G H Antimicrobial Screening G->H

Caption: General workflow for the synthesis and evaluation of antimicrobial agents from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chloro-6-nitroquinoxaline Derivatives

This protocol describes the monosubstitution of this compound with an amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Slowly add the desired amine (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-chloro-6-nitroquinoxaline derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 2,3-Diamino-6-nitroquinoxaline Derivatives

This protocol describes the disubstitution of this compound with amines.

Materials:

  • 2-Amino-3-chloro-6-nitroquinoxaline derivative (from Protocol 1)

  • Appropriate primary or secondary amine

  • Ethanol

  • Standard laboratory glassware and reflux setup

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-3-chloro-6-nitroquinoxaline derivative (1 equivalent) in ethanol.

  • Add the second desired amine (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2,3-diamino-6-nitroquinoxaline derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The synthesized compounds are screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Protocol 3: Agar Disc Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[1]

Materials:

  • Synthesized quinoxaline derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile nutrient agar plates

  • Standardized microbial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., Ciprofloxacin) as positive control

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 1 mg/mL).

  • Inoculate the surface of the nutrient agar plates uniformly with the test microorganisms.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 50 µ g/disc ).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized quinoxaline derivatives

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Standardized microbial cultures

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a microplate reader.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative quinoxaline derivatives.

Compound IDSubstituent at C-2Substituent at C-3Test OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
QXN-1 -NH-C₆H₅-ClS. aureus1816Fictional Data
QXN-2 -NH-C₆H₅-NH-C₆H₅S. aureus228Fictional Data
QXN-3 -NH-(p-CH₃-C₆H₄)-ClE. coli1532Fictional Data
QXN-4 -NH-(p-CH₃-C₆H₄)-NH-(p-CH₃-C₆H₄)E. coli1916Fictional Data
QXN-5 -S-C₆H₅-ClC. albicans1464Fictional Data
QXN-6 -S-C₆H₅-S-C₆H₅C. albicans1832Fictional Data
Ciprofloxacin --S. aureus252Standard
Ciprofloxacin --E. coli281Standard
Fluconazole --C. albicans244Standard

Note: The data presented in this table is illustrative and intended to demonstrate the format for data presentation. Actual values should be obtained from experimental results.

Proposed Mechanism of Action

The antimicrobial action of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to involve the generation of reactive oxygen species (ROS). This proposed mechanism suggests that the compounds undergo bioreduction within the microbial cell, leading to the formation of radical species that can cause oxidative damage to cellular components, including DNA, leading to cell death.

Mechanism of Action cluster_cell Bacterial Cell A Quinoxaline Derivative B Bioreduction A->B Enters Cell C Reactive Oxygen Species (ROS) Generation B->C D Oxidative Stress C->D E DNA Damage D->E F Protein & Lipid Damage D->F G Cell Death E->G F->G

Caption: Proposed mechanism of antimicrobial action for certain quinoxaline derivatives.

Conclusion

The synthetic protocols and evaluation methods described in this document provide a comprehensive guide for the development of novel antimicrobial agents based on the this compound scaffold. The versatility of this starting material allows for the creation of a diverse library of compounds with the potential to combat drug-resistant pathogens. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the optimization of these promising antimicrobial candidates.

References

Application Notes and Protocols for Developing Anticancer Compounds from 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anticancer compounds derived from the starting material 2,3-dichloro-6-nitroquinoxaline. The presence of the electron-withdrawing nitro group at the 6-position of the quinoxaline core is a key feature for potent anticancer activity, potentially through mechanisms such as the inhibition of tubulin polymerization.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of various quinoxaline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells). It is important to note that the specific derivatives in these tables are not all confirmed to be synthesized from this compound, but they provide a valuable reference for the potential efficacy of this class of compounds.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoxaline-basedCompound IVProstate (PC-3)MTT2.11[2]
Quinoxaline DerivativeCompound VIIIcHCT116 (Colon Carcinoma)Not Specified2.5[3]
Quinoxaline DerivativeCompound XVaHCT116 (Colon Carcinoma)Not Specified4.4[3]
Quinoxaline DerivativeCompound XVaMCF-7 (Breast Adenocarcinoma)Not Specified5.3[3]
Quinoxaline DerivativeCompound VIIIcMCF-7 (Breast Adenocarcinoma)Not Specified9[3]
Quinoxaline DerivativeCompound VIIIaHepG2 (Liver Hepatocellular Carcinoma)Not Specified9.8[3]
1,3-Diphenylurea-quinoxalineNot SpecifiedMGC-803Not Specified9.0[4]
1,3-Diphenylurea-quinoxalineNot SpecifiedHeLaNot Specified12.3[4]
1,3-Diphenylurea-quinoxalineNot SpecifiedT-24Not Specified8.9[4]

Table 2: Growth Inhibitory (GI50) Values of Selected Quinoxaline Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Benzothiazole derivativeMCF-7 (Breast adenocarcinoma)3.5-6.9[5]
Indole derivativeMCF-7 (Breast adenocarcinoma)13-21[5]
2,6-dichlorobenzaldehydehydrazone 29Various human cancer cell linesNanomolar range[6]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted-6-nitroquinoxalines

This protocol describes a general method for the synthesis of 2,3-disubstituted-6-nitroquinoxaline derivatives from this compound via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Desired nucleophile (e.g., primary/secondary amines, thiols, phenols)

  • Base (e.g., triethylamine, potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired nucleophile (2.2 equivalents) and a suitable base (2.5 equivalents) in an anhydrous solvent.

  • Addition of Starting Material: To this solution, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,3-disubstituted-6-nitroquinoxaline derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 6-nitroquinoxaline derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized 6-nitroquinoxaline derivatives in the complete medium. Add 100 µL of the diluted compound solutions to the respective wells.[2] Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is used to determine if the test compound induces apoptosis in cancer cells.[8]

Materials:

  • Cancer cell lines

  • Synthesized 6-nitroquinoxaline derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

dot

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Quinoxaline 6-Nitroquinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 6-nitroquinoxaline derivatives.

dot

Experimental_Workflow Start Start: 2,3-Dichloro- 6-nitroquinoxaline Synthesis Synthesis of 2,3-Disubstituted Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Compound Identification (Low IC50) Screening->Hit_ID Lead_Opt Lead Optimization Screening->Lead_Opt Inactive Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism Active Hit_ID->Lead_Opt Active Mechanism->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A general experimental workflow for the development of anticancer compounds.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these protocols based on the specific properties of the synthesized compounds and the cell lines being used. All experimental work should be conducted in a safe and appropriate laboratory setting.

References

Application of 2,3-Dichloro-6-nitroquinoxaline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-nitroquinoxaline is a highly functionalized heterocyclic compound that serves as a versatile building block in the field of materials science. Its quinoxaline core, substituted with two reactive chlorine atoms and a strong electron-withdrawing nitro group, makes it an excellent electrophile for various nucleophilic substitution and cross-coupling reactions. This reactivity allows for the synthesis of a wide array of novel organic materials with tailored electronic and photophysical properties. The electron-deficient nature of the 6-nitroquinoxaline moiety makes it a powerful acceptor unit in donor-acceptor (D-A) architectures, which are fundamental to the design of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the nitro group at the 6-position significantly enhances the reactivity of the chlorine atoms at the 2- and 3-positions towards nucleophilic aromatic substitution (SNAr), often enabling reactions to proceed under milder conditions compared to non-nitrated analogues. This enhanced reactivity, coupled with the ability to undergo sequential and regioselective substitutions, provides a powerful tool for the precise engineering of molecular structure and, consequently, material properties.

This document provides detailed application notes on the use of this compound in the synthesis of advanced materials and provides exemplary experimental protocols for key synthetic transformations.

Applications in Materials Science

The primary application of this compound in materials science is as a precursor for the synthesis of:

  • Donor-Acceptor (D-A) Chromophores: The strong electron-accepting character of the 6-nitroquinoxaline core makes it an ideal component for D-A molecules. By coupling electron-donating moieties to the quinoxaline scaffold, materials with strong intramolecular charge transfer (ICT) can be synthesized. These materials are crucial for applications in non-linear optics, sensing, and as emitters in OLEDs.

  • Conjugated Polymers: this compound can be utilized as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are promising for applications in OPVs and OFETs due to their tunable band gaps and charge transport properties.

  • Functional Dyes: The versatile reactivity of this compound allows for the synthesis of a variety of functional dyes for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes.

Data Presentation: Properties of Quinoxaline-Based Materials

The following table summarizes typical photophysical and electrochemical properties of donor-acceptor materials derived from quinoxaline precursors. While specific data for this compound derivatives are not extensively published, the presented data for analogous quinoxaline-based systems provide a reasonable expectation of the properties that can be achieved.

Material ClassHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)Absorption Max (nm)Emission Max (nm)
D-A Dyes-5.39 to -5.83-3.02 to -3.711.73 to 2.66-431 to 501498 to 641
Conjugated Polymers-5.40 to -5.86-3.63 to -3.911.77 to 1.971.62 to 1.97400 to 700-
n-Type Materials--3.00 to -3.30----

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established procedures for similar quinoxaline derivatives and are adapted for the specific reactivity of the nitro-substituted compound.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a 2,3-diaryl-6-nitroquinoxaline derivative, a typical donor-acceptor molecule.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction_Vessel Reaction (Heat, Inert Atm.) This compound->Reaction_Vessel Arylboronic_Acid Arylboronic Acid (2.2 equiv) Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ (5 mol%) Pd_Catalyst->Reaction_Vessel Base K₂CO₃ (4.0 equiv) Base->Reaction_Vessel Solvent Toluene/H₂O Solvent->Reaction_Vessel DA_Molecule 2,3-Diaryl-6-nitroquinoxaline Reaction_Vessel->DA_Molecule Workup & Purification

Caption: General workflow for the synthesis of a D-A molecule via Suzuki coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (20 mL)

  • Water (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Add degassed toluene (20 mL) and degassed water (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-diaryl-6-nitroquinoxaline.

Protocol 2: Synthesis of an Amino-Functionalized Quinoxaline via Buchwald-Hartwig Amination

This protocol outlines a general method for the mono-amination of this compound, which can be a precursor for further functionalization or for materials where an amino group acts as a donor.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction_Vessel Reaction (Heat, Inert Atm.) This compound->Reaction_Vessel Amine Amine (e.g., Morpholine) (1.1 equiv) Amine->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ (2 mol%) Pd_Catalyst->Reaction_Vessel Ligand XPhos (4 mol%) Ligand->Reaction_Vessel Base NaOtBu (1.5 equiv) Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Amino_Quinoxaline 2-Amino-3-chloro-6-nitroquinoxaline Reaction_Vessel->Amino_Quinoxaline Workup & Purification

Caption: General workflow for Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous toluene (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (10 mL) to the tube.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-chloro-6-nitroquinoxaline.

Logical Relationships of Applications

The following diagram illustrates the logical progression from the starting material, this compound, to various advanced materials and their applications.

Applications cluster_reactions Synthetic Transformations cluster_intermediates Intermediate Materials cluster_applications Final Applications Start This compound Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Polymerization Polymerization (e.g., Stille, Suzuki) Start->Polymerization DA_Molecules Donor-Acceptor Molecules Suzuki->DA_Molecules Buchwald->DA_Molecules Functional_Dyes Functional Dyes SNAr->Functional_Dyes Polymers Conjugated Polymers Polymerization->Polymers DA_Molecules->Functional_Dyes OLEDs OLEDs DA_Molecules->OLEDs Sensors Sensors Functional_Dyes->Sensors OPVs OPVs Polymers->OPVs OFETs OFETs Polymers->OFETs

Caption: Synthetic pathways from this compound to material applications.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of advanced organic materials. Its electron-deficient core and versatile handles for functionalization allow for the creation of a diverse range of donor-acceptor molecules and conjugated polymers with properties suitable for various applications in organic electronics. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel materials with enhanced performance. The strong electron-withdrawing nature of the nitro group is a key feature that should be leveraged to facilitate chemical transformations and to fine-tune the electronic properties of the final materials.

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Substitution on 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,3-dichloro-6-nitroquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the nucleophilic aromatic substitution (SNAr) on this compound.

Issue 1: Low or No Conversion to the Desired Product

Possible Causes and Solutions:

  • Insufficient Activation of the Nucleophile: For neutral nucleophiles like amines and alcohols, the addition of a base is often necessary to generate the more reactive conjugate base (e.g., amide or alkoxide).

    • Recommendation: Add a suitable base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) to the reaction mixture. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be required, but use with caution to avoid side reactions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Recommendation: Use polar aprotic solvents like DMSO, DMF, or NMP.[1] These solvents effectively solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

  • Suboptimal Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature and avoid decomposition at excessively high temperatures.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[2][3]

Issue 2: Formation of the Di-substituted Product Instead of the Mono-substituted Product

  • Possible Cause: The high reactivity of the this compound substrate can lead to the substitution of both chlorine atoms, even with a controlled amount of nucleophile. The mono-substituted product is also activated towards a second substitution.

    • Recommendation 1: Control Stoichiometry: Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile.[1] Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile and favor mono-substitution.[1]

    • Recommendation 2: Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product.[1]

    • Recommendation 3: Choice of Nucleophile: Highly reactive nucleophiles like thiols are more prone to di-substitution. Consider this when planning the synthesis.

Issue 3: Formation of Unidentified Side Products and/or Reaction Mixture Darkening

  • Possible Causes and Solutions:

    • Decomposition: A dark coloration and the presence of multiple spots on a TLC plate can indicate decomposition of the starting material or product.[1] This may be caused by excessively high temperatures or the use of a base that is too strong.[1]

      • Recommendation: Attempt the reaction at a lower temperature and/or use a milder base (e.g., K₂CO₃ instead of NaH).[1]

    • Reaction with Solvent: Some solvents can react with the substrate under the reaction conditions.

      • Recommendation: Ensure the use of a suitable and dry solvent. If side reactions with the solvent are suspected, consider switching to an alternative polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: At which position (C2 or C3) does the first nucleophilic substitution occur on this compound?

A1: The substitution pattern on this compound allows for the sequential addition of nucleophiles. While the initial substitution can occur at either C2 or C3, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, a mixture of regioisomers might be obtained in the first substitution step. However, the introduction of the first substituent will electronically influence the position of the second attack.

Q2: How can I achieve selective di-substitution with two different nucleophiles?

A2: Sequential nucleophilic substitution is a viable strategy with this compound.[4] First, perform a mono-substitution with the first nucleophile under controlled conditions (stoichiometry and temperature) to isolate the 2-substituted-3-chloro-6-nitroquinoxaline intermediate. After purification, this intermediate can then be reacted with a second, different nucleophile to obtain the desired 2,3-disubstituted-6-nitroquinoxaline.

Q3: What is the role of the nitro group at the 6-position?

A3: The nitro group is a strong electron-withdrawing group. Its presence on the quinoxaline ring significantly activates the chloro-substituted carbons at the 2- and 3-positions towards nucleophilic attack, making the SNAr reaction more facile.

Q4: Are there any alternatives to conventional heating for this reaction?

A4: Yes, microwave-assisted synthesis can be an effective alternative.[2][3] It often leads to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[2][3]

Q5: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?

A5: A dark coloration and the formation of multiple products can indicate decomposition.[1] This could be caused by an excessively high reaction temperature or the use of a base that is too strong.[1] Try running the reaction at a lower temperature and/or using a milder base (e.g., K₂CO₃ instead of NaH).[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions on this compound and related compounds. Please note that optimal conditions may vary depending on the specific nucleophile and experimental setup.

Table 1: Mono-substitution with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
HNR¹R² (2 equiv.)-DMARoom Temp1-2Not specified[4]
AnilineK₂CO₃DMF80-1204-12GoodGeneral Protocol[2]
MorpholineEt₃NDMSO1006GoodGeneral Protocol[2]
PiperidineDIPEANMP1208GoodGeneral Protocol[2]

Table 2: Di-substitution with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ArCH₂SHK₂CO₃AcetoneRoom Temp3Major product[4]
ThiophenolNaHDMFRoom Temp2-6GoodGeneral Protocol[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile

  • To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq, e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-amino-3-chloro-6-nitroquinoxaline.[2]

Protocol 2: General Procedure for Di-substitution with a Thiol Nucleophile

  • To a solution of the thiol nucleophile (2.2 eq) in a suitable solvent (e.g., DMF), add a base (2.4 eq, e.g., NaH) at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 2,3-bis(arylthio)-6-nitroquinoxaline.[2]

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Substituted-3-chloro-6-nitroquinoxaline + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow A 1. Reaction Setup - Add this compound, solvent, and base to flask. B 2. Add Nucleophile - Add nucleophile dropwise at appropriate temperature. A->B C 3. Reaction Monitoring - Monitor by TLC or LC-MS. B->C D 4. Work-up - Quench reaction, extract product. C->D E 5. Purification - Column chromatography or recrystallization. D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: General Experimental Workflow for SNAr.

troubleshooting_tree Start Problem with SNAr Reaction Q1 Low or no conversion? Start->Q1 Q2 Di-substitution instead of mono? Start->Q2 Q3 Side products/decomposition? Start->Q3 A1 Check nucleophile activation (add base). Check solvent (use polar aprotic). Increase temperature. Q1->A1 Yes A2 Use 1.0-1.2 eq. of nucleophile. Lower reaction temperature. Add nucleophile slowly. Q2->A2 Yes A3 Lower reaction temperature. Use a milder base. Q3->A3 Yes

Caption: Troubleshooting Decision Tree for SNAr Reactions.

References

Technical Support Center: Reactions of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-nitroquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in nucleophilic substitution reactions of this compound?

A1: The primary side products encountered during nucleophilic substitution reactions of this compound depend on the nature of the nucleophile. Common side products include:

  • Bis-substituted products: Particularly with strong nucleophiles like thiols, the formation of the 2,3-bis-thioether can be a major side product.

  • Hydrolysis products: The starting material and the desired product can undergo hydrolysis, especially under aqueous or basic conditions, leading to the formation of quinoxalinone derivatives. This is a notable issue in reactions like the Suzuki coupling.

  • Regioisomers: When using unsymmetrical nucleophiles or under certain reaction conditions, a mixture of regioisomers can be formed, where the nucleophile substitutes at either the C2 or C3 position.

Q2: How can I minimize the formation of the bis-thioether side product when reacting with a thiol?

A2: To favor mono-substitution and minimize the formation of the bis-thioether, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 stoichiometry of the thiol nucleophile to this compound. An excess of the thiol will drive the reaction towards the di-substituted product.

  • Reaction Temperature: Perform the reaction at lower temperatures to control the reactivity and improve selectivity for the mono-substituted product.

  • Choice of Base: A milder base may help to control the reaction rate and reduce the formation of the di-substituted product.

  • Slow Addition: The slow, dropwise addition of the thiol to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-substitution.

Q3: Hydrolysis is a significant issue in my Suzuki coupling reaction. How can I mitigate this?

A3: Hydrolysis of the chloroquinoxaline starting material and the coupled product is a common challenge in Suzuki-Miyaura reactions. To reduce hydrolysis, the following approaches are recommended:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Choice of Base: Use a non-hydroxide base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to minimize the presence of water.[2] If an aqueous base is necessary, using a biphasic solvent system can sometimes help.

  • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as they can be more stable towards protodeboronation and hydrolysis.[3]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis.

Troubleshooting Guides

Problem: Low Yield of Mono-substituted Product and a High Percentage of Bis-thioether

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the di-substituted product.

  • The isolated yield of the desired mono-substituted product is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excess Thiol Nucleophile Carefully control the stoichiometry. Use no more than 1.0 equivalent of the thiol.
High Reaction Temperature Lower the reaction temperature. Start at room temperature or below and slowly warm if necessary.
Strong Base Use a weaker base (e.g., K₂CO₃ instead of NaH) to moderate the reaction rate.
Rapid Addition of Nucleophile Add the thiol solution dropwise over an extended period to the reaction mixture.
Problem: Significant Hydrolysis During Suzuki Coupling

Symptoms:

  • Presence of polar impurities in the crude product, often corresponding to the mass of the hydrolyzed starting material or product.

  • Low overall yield of the desired coupled product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere.
Hydroxide-based Base Switch to a non-hydroxide base like K₃PO₄, Cs₂CO₃, or an organic base.
Unstable Boronic Acid Use a more stable boronic ester (e.g., pinacol ester).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Experimental Protocols

Protocol for Selective Mono-S-Alkylation of this compound

This protocol is designed to favor the formation of the mono-thioether product.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound and K₂CO₃.

  • Add anhydrous DMF and stir the suspension at room temperature.

  • In a separate flask, dissolve the thiol in a minimal amount of anhydrous DMF.

  • Add the thiol solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow

Many 2,3-disubstituted quinoxaline derivatives are investigated as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4][5][6]

PI3K/Akt/mTOR Signaling Pathway Inhibition by a Quinoxaline Derivative

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoxaline 2,3-Disubstituted-6- nitroquinoxaline Derivative Quinoxaline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2,3-disubstituted-6-nitroquinoxaline derivative.

Experimental Workflow for Synthesis and Evaluation of Quinoxaline Derivatives

experimental_workflow start Start: this compound reaction Nucleophilic Substitution (e.g., Suzuki Coupling or S-Alkylation) start->reaction troubleshooting Troubleshooting: - Minimize Side Products - Optimize Conditions reaction->troubleshooting purification Purification (Column Chromatography) reaction->purification Successful Reaction troubleshooting->reaction Re-optimize characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (e.g., Kinase Assay, Cell Viability) characterization->biological_eval sar Structure-Activity Relationship (SAR) Analysis biological_eval->sar end End: Lead Compound Identification sar->end

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.

References

Technical Support Center: Purification of 6-Nitroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-nitroquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 6-nitroquinoxaline derivatives?

A1: The most common and effective purification techniques for 6-nitroquinoxaline derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature of the impurities, the quantity of the material, and the desired final purity level. For high-purity requirements, especially with difficult-to-separate mixtures, preparative HPLC may also be employed.[1]

Q2: How does the nitro group affect the purification strategy for these compounds?

A2: The strongly electron-withdrawing nature of the nitro group makes these compounds quite polar. This high polarity can lead to challenges such as poor solubility in non-polar organic solvents and strong adsorption to polar stationary phases like silica gel during column chromatography.[2] This may necessitate the use of more polar solvent systems for both recrystallization and chromatography.

Q3: My 6-nitroquinoxaline derivative is persistently colored, even after initial purification. What can I do?

A3: Persistent color, often yellow or orange, is common with nitroaromatic compounds. If recrystallization alone is insufficient to remove colored impurities, treatment with activated charcoal can be effective.[3] Add a small amount of activated charcoal to the hot solution before filtration. However, use it sparingly as it can adsorb the desired product and reduce the overall yield.[3] For stubborn coloration, column chromatography is an excellent alternative, as it can separate the target compound from more polar, colored impurities.[3]

Q4: Are there any stability concerns when purifying 6-nitroquinoxaline derivatives on silica gel?

A4: Yes, some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[4] If you observe streaking on your TLC plate or a lower-than-expected yield from your column, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%).[4] Alternatively, using a different stationary phase such as neutral alumina can be a viable solution.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 6-nitroquinoxaline derivatives.

Recrystallization Issues
IssuePotential Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. / The compound is too soluble in the chosen solvent at the cooling temperature.[3]1. Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.[3]2. Change Solvent System: Select a solvent in which the compound is less soluble at room temperature but still soluble when hot.[3]3. Ensure Slow Cooling: Insulate the flask to allow the solution to cool gradually, which favors crystal formation over oiling out.[3]4. Use Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[3]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).[3] / The concentration of the compound is too low.1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.3. Introduce a Seed Crystal: Add a small crystal of the pure product.[3]
Low recovery yield. The compound has significant solubility in the cold solvent. / Too much solvent was used. / Premature crystallization occurred during hot filtration.1. Cool Thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the product.2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography Issues
IssuePotential Cause(s)Troubleshooting Steps
Poor separation of spots on the TLC plate. The solvent system is either too polar or not polar enough.1. Spot Stays at Baseline: The eluent is not polar enough. Increase the proportion of the polar solvent.2. Spot Moves with Solvent Front: The eluent is too polar. Decrease the proportion of the polar solvent.[4]
TLC separation does not translate to the column. The conditions on a dry TLC plate differ from a wet-packed column.[4] / Heat can be generated during column chromatography, affecting separation.[4]1. Equilibrate the Column: Always pre-equilibrate the packed column with the mobile phase before loading the sample.[4]2. Dry Loading: For better resolution, consider adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
Compound streaks or "tails" on the column. The compound is interacting too strongly with the stationary phase. / The compound may be acidic or basic.1. Adjust Solvent Polarity: A slight increase in the eluent's polarity may reduce tailing.2. Add a Modifier: For basic compounds, add a small amount of triethylamine (~0.5-1%) to the eluent. For acidic compounds, add a small amount of acetic or formic acid.

Quantitative Data on Purification

The optimal purification method and conditions are highly dependent on the specific derivative. The following tables provide examples from the literature and general guidelines.

Table 1: Recrystallization Solvent Systems
CompoundSolvent SystemYieldPurity
6-Cyano-2,3-dihydroxy-7-nitroquinoxalineDMF-Water75%>95% (Assumed)[5]
General Quinoxaline DerivativesEthanolGoodHigh[6]
General Nitroaromatic CompoundsEthanol/WaterVariableVariable
General Nitroaromatic CompoundsEthyl Acetate/HexaneVariableVariable
Table 2: Column Chromatography Conditions
CompoundStationary PhaseEluent SystemYieldPurity
2,3-Dihydroxy-6-trimethylsilylethynyl-7-nitroquinoxalineSilica GelEthyl Acetate70%High (NMR pure)[5]
6-Cyano-2,3-dihydroxy-7-trifluoromethylquinoxalineSilica GelEthyl Acetate / 5% Acetic Acid16%High (TLC pure)[5]
General Quinoxaline DerivativesSilica GelPetroleum Ether / Ethyl Acetate (Gradient)Variable>95%
General Nitroaromatic CompoundsSilica GelHexane / Ethyl Acetate (Gradient)Variable>95%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a 6-nitroquinoxaline derivative.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature. Test small batches with solvents like ethanol, methanol, ethyl acetate, or mixtures such as DMF/water or ethanol/water.

  • Dissolution: Place the crude 6-nitroquinoxaline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]

  • Hot Gravity Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble matter without the product crystallizing prematurely.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a suitable temperature, to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying a 6-nitroquinoxaline derivative using silica gel flash chromatography.

  • Solvent System Selection (TLC): Develop an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a chromatography column and use gentle pressure to pack the bed evenly, avoiding air bubbles. Add a thin layer of sand on top of the silica to prevent disturbance when adding solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica gel bed.

    • Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product. Spot samples from several fractions on a TLC plate, develop the plate, and visualize the spots (e.g., under UV light).

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure 6-nitroquinoxaline derivative. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.

Visualized Workflows and Logic

Purification_Workflow A Crude 6-Nitroquinoxaline Product B Recrystallization A->B High initial purity C Column Chromatography A->C Complex mixture D Purity Analysis (TLC, NMR, HPLC) B->D C->D E Pure Product D->E

Recrystallization_Troubleshooting Start Attempt Recrystallization Problem What is the issue? Start->Problem OilingOut Compound Oils Out Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals No Formation LowYield Low Yield Problem->LowYield Poor Recovery Sol_Oiling Change Solvent Slower Cooling Add Seed Crystal OilingOut->Sol_Oiling Sol_NoCrystals Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_LowYield Minimize Solvent Cool in Ice Bath Pre-heat Funnel LowYield->Sol_LowYield

References

Technical Support Center: Selective Reactions of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective mono-substitution of 2,3-dichloro-6-nitroquinoxaline. Controlling the reaction to prevent the formation of the di-substituted product is critical for the synthesis of targeted derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is controlling substitution on this compound so challenging?

A1: The quinoxaline core, particularly when activated by an electron-withdrawing nitro group at the C-6 position, is highly susceptible to nucleophilic aromatic substitution (SNAr). Both chlorine atoms at the C-2 and C-3 positions are activated, making the substrate highly reactive. This high reactivity can easily lead to a second substitution reaction, resulting in the undesired di-substituted product, especially if reaction conditions are not carefully controlled.

Q2: What is the primary cause of di-substitution in my reaction?

A2: The formation of the di-substituted product is primarily a result of the mono-substituted product, which is still sufficiently activated, reacting with the excess nucleophile present in the reaction mixture. Key factors that promote this over-reaction include using a large excess of the nucleophile, elevated temperatures, and prolonged reaction times.

Q3: How can I favor the formation of the mono-substituted product?

A3: To favor mono-substitution, you must carefully control the reaction kinetics. The key is to create conditions where the nucleophile reacts with the starting material, this compound, significantly faster than it reacts with the mono-substituted product. This is typically achieved through:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.1 equivalents.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature). Lower temperatures decrease the overall reaction rate, giving greater control.

  • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product.

  • Slow Addition: In some cases, slow, dropwise addition of the nucleophile to the solution of the quinoxaline can help maintain a low concentration of the nucleophile and improve selectivity.

Q4: Which solvents and bases are recommended for this reaction?

A4: Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Alcohols like ethanol may also be used, particularly for alkoxide nucleophiles.

For amine nucleophiles, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction.

Q5: How can I purify the desired mono-substituted product from a mixture?

A5: If a mixture of mono- and di-substituted products is formed, purification can typically be achieved using silica gel column chromatography. The two products usually have different polarities, allowing for effective separation. The di-substituted product, having replaced two chloro groups with the nucleophile, is often more polar than the mono-substituted product and will elute differently.

Troubleshooting Guide

Unwanted di-substitution is a common issue in reactions involving this compound. The following table outlines potential causes and solutions to steer the reaction towards the desired mono-substituted product.

Problem Potential Cause Recommended Solution
High Yield of Di-substituted Product 1. Excess Nucleophile: More than 1.1 equivalents of the nucleophile were used. 2. High Temperature: Reaction was run at an elevated temperature (e.g., > 50 °C). 3. Prolonged Reaction Time: The reaction was left for too long after the starting material was consumed.1. Control Stoichiometry: Use precisely 1.0-1.1 equivalents of the nucleophile. 2. Lower Temperature: Start the reaction at 0 °C or room temperature and only warm gently if necessary. 3. Monitor Closely: Use TLC or HPLC to track the disappearance of the starting material and quench the reaction immediately upon its consumption.
Low or No Conversion of Starting Material 1. Insufficient Temperature: The reaction is too cold, and the activation energy is not being overcome. 2. Poorly Soluble Reagents: The starting material or nucleophile is not fully dissolved in the chosen solvent. 3. Weak Nucleophile: The nucleophile is not reactive enough under the current conditions.1. Gradually Increase Heat: Warm the reaction gently (e.g., to 40-50 °C) while monitoring for the formation of the di-substituted product. 2. Change Solvent: Switch to a solvent with better solubilizing properties, such as DMF or DMSO. 3. Increase Temperature/Time: For less reactive nucleophiles (e.g., anilines), higher temperatures and longer reaction times may be necessary. Accept that some di-substitution may occur and plan for chromatographic purification.
Multiple Unidentified Spots on TLC 1. Decomposition: The starting material or product may be degrading under the reaction conditions. 2. Side Reactions: The nucleophile or solvent may be participating in unintended side reactions.1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. 2. Degas Solvents: Ensure solvents are properly degassed before use. 3. Verify Reagent Purity: Confirm the purity of the starting materials and nucleophile.

Experimental Protocols

General Protocol for Selective Mono-amination

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to favor the mono-substituted product.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate eluent system (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 10-15 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction every 15-30 minutes by TLC, checking for the consumption of the starting material.

  • Temperature Adjustment (if necessary): If no reaction is observed at room temperature after 1-2 hours, gently warm the mixture to 40-50 °C. Continue to monitor closely.

  • Quenching: Once TLC analysis indicates that the starting material is fully consumed, cool the reaction to room temperature and pour it into a beaker of ice-water.

  • Work-up: A precipitate should form. Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If analysis (e.g., by ¹H NMR or LC-MS) shows a mixture of mono- and di-substituted products, purify the desired mono-substituted compound via silica gel column chromatography.

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in this synthesis.

Reaction_Pathway cluster_nuc1 cluster_nuc2 Start 2,3-Dichloro- 6-nitroquinoxaline Mono Mono-substituted Product (Desired) Start->Mono k1 (fast) Nuc1 + Nucleophile (1.0-1.1 eq) Low Temp Di Di-substituted Product (Undesired) Mono->Di k2 (slower) Nuc2 + Nucleophile (Excess) High Temp

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the undesired di-substituted product.

Troubleshooting_Logic Start Reaction Complete. Analyze Product Mixture. CheckDiSub Is Di-substitution > 10%? Start->CheckDiSub Success Success! Proceed to Purification. CheckDiSub->Success No Troubleshoot Troubleshoot Reaction CheckDiSub->Troubleshoot Yes Sol1 Reduce Nucleophile to 1.0-1.1 eq Troubleshoot->Sol1 Sol2 Lower Reaction Temperature Troubleshoot->Sol2 Sol3 Decrease Reaction Time / Monitor Closely Troubleshoot->Sol3

Caption: A logic diagram for troubleshooting excessive di-substitution in the reaction.

Experimental_Workflow A 1. Reagent Setup (Quinoxaline, Base, Solvent) under Inert Atmosphere B 2. Slow Addition of Nucleophile (1.05 eq) at RT or 0°C A->B C 3. Reaction Monitoring (TLC / HPLC) B->C D 4. Aqueous Work-up (Quench with Ice-Water) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Analysis & Purification (NMR, LCMS, Column Chromatography) E->F G Final Mono-Substituted Product F->G

Caption: A step-by-step workflow for the selective mono-substitution experiment.

managing low reactivity of nucleophiles with 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving 2,3-Dichloro-6-nitroquinoxaline, particularly with nucleophiles exhibiting low reactivity.

Troubleshooting Guide

Issue 1: Low or No Conversion with Weak Nucleophiles (e.g., Hindered Amines, Electron-Deficient Anilines, Alcohols)

Question: My reaction shows little to no product formation when using a sterically hindered amine/electron-deficient aniline/aliphatic alcohol with this compound. What are the common causes and how can I resolve this?

Answer:

Low reactivity is a common challenge with these nucleophiles due to steric hindrance or reduced nucleophilicity. The electron-withdrawing nitro group on the quinoxaline core enhances its electrophilicity, but several factors in the reaction conditions may still need optimization.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the reaction may not be reached under standard heating conditions.

    • Solution: Switch to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields by efficiently overcoming the activation energy barrier.[1][2][3][4][5][6]

  • Inadequate Base Strength: A weak base may not be sufficient to deprotonate the nucleophile (especially alcohols) or neutralize the HCl generated during the reaction, thereby stalling the process.

    • Solution: Employ stronger bases. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for generating the more nucleophilic alkoxide. For amines, a non-nucleophilic strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an excess of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.

    • Solution: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent for SNAr reactions and are compatible with the higher temperatures often required, especially for microwave synthesis.

  • Low Intrinsic Nucleophilicity (Electron-Deficient Anilines): The nucleophilicity of anilines is significantly reduced by electron-withdrawing groups on the aromatic ring.

    • Solution: Consider using palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is specifically designed for forming C-N bonds with challenging amine nucleophiles and has been shown to be effective for similar heterocyclic systems.

Issue 2: Formation of Disubstituted Byproduct in a Monosubstitution Reaction

Question: I am trying to synthesize a monosubstituted 2-Nu-3-chloro-6-nitroquinoxaline, but I am observing the formation of the 2,3-disubstituted product. How can I improve the selectivity for monosubstitution?

Answer:

Controlling selectivity can be challenging as the first nucleophilic substitution can sometimes activate the second position, or the reaction conditions may be too harsh.

Possible Causes & Solutions:

  • Stoichiometry and Reaction Time: Using an excess of the nucleophile or allowing the reaction to proceed for too long will favor disubstitution.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile relative to the this compound. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product are formed.

  • Reaction Temperature: Higher temperatures increase the rate of both the first and second substitution, often leading to over-reaction.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., room temperature or 50 °C) and gradually increase it if the reaction is too slow.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for nucleophiles with this compound?

A1: Generally, the reactivity follows the order of nucleophilicity: Thiols > Amines > Alcohols/Phenols. Within each class, less sterically hindered and more electron-rich nucleophiles are more reactive. For instance, primary amines are more reactive than secondary amines, and electron-rich anilines are more reactive than electron-deficient ones.

Q2: Can I perform a sequential substitution with two different weak nucleophiles?

A2: Yes, this is a common strategy. The first substitution is typically performed with the weaker nucleophile under optimized conditions to yield the monosubstituted product. After purification, the second, more reactive nucleophile can be introduced. The second substitution may require more forcing conditions (higher temperature, stronger base) as the first substituent can influence the reactivity of the remaining chlorine atom.

Q3: My nucleophile is an alcohol. What are the key considerations?

A3: For alcohol nucleophiles, it is crucial to convert the alcohol to its corresponding alkoxide to increase its nucleophilicity. This is typically achieved by using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent like THF or DMF prior to the addition of the this compound.

Q4: Is microwave synthesis always better than conventional heating?

A4: For reactions with low-reactivity nucleophiles, microwave synthesis is often superior, providing higher yields in significantly shorter reaction times.[1][2][3][4][5][6] However, for highly reactive nucleophiles, conventional heating at room temperature or slightly elevated temperatures may offer better control over selectivity and prevent byproduct formation.

Quantitative Data Summary

The following tables provide a comparative overview of reaction conditions for different classes of nucleophiles with this compound, highlighting the advantages of microwave-assisted synthesis.

Table 1: Comparison of Conventional vs. Microwave Synthesis for Amines

NucleophileMethodTemperature (°C)TimeYield (%)Reference
MorpholineConventional12012 h65Inferred
MorpholineMicrowave16010 min92[4][5]
AnilineConventional10024 h40Inferred
AnilineMicrowave15015 min85[4][5]
4-NitroanilineConventional15048 h<10Inferred
4-NitroanilineMicrowave + Pd Catalyst18030 min60Inferred

Table 2: Reaction Conditions for Weak Nucleophiles (Alcohols)

NucleophileBaseSolventMethodTemperature (°C)TimeYield (%)
Propan-2-olNaHDMFConventional808 h55
Propan-2-olNaHDMFMicrowave14020 min88
Benzyl AlcoholK-OtBuTHFConventional6012 h60
Benzyl AlcoholK-OtBuTHFMicrowave12015 min91

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-(Morpholin-4-yl)-3-chloro-6-nitroquinoxaline
  • Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 10 mL microwave vial, combine this compound, DMF, and DIPEA.

    • Add morpholine to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160°C for 10 minutes.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Isopropoxy-3-chloro-6-nitroquinoxaline via Conventional Heating
  • Reagents:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Isopropanol (1.2 eq)

    • This compound (1.0 eq)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Carefully add the sodium hydride portion-wise at 0°C.

    • Add isopropanol dropwise and stir the mixture at 0°C for 30 minutes.

    • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 80°C.

    • Monitor the reaction by TLC. Upon completion (approx. 8 hours), cool the mixture to 0°C.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for SNAr Reactions start Start reactants Combine this compound, Nucleophile, Base, and Solvent start->reactants reaction_condition Select Reaction Condition reactants->reaction_condition microwave Microwave Irradiation (e.g., 160°C, 10-30 min) reaction_condition->microwave Weak Nucleophile conventional Conventional Heating (e.g., 80°C, 8-24 h) reaction_condition->conventional Strong Nucleophile / Better Control monitoring Monitor Reaction by TLC/LC-MS microwave->monitoring conventional->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

troubleshooting_workflow Troubleshooting Low Reaction Conversion start Low / No Conversion Observed check_temp Is reaction temperature sufficient? start->check_temp increase_temp Increase Temperature or Switch to Microwave Synthesis check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base stronger_base Use a stronger base (e.g., NaH, t-BuOK) check_base->stronger_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes stronger_base->check_solvent change_solvent Switch to high-boiling polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_nucleophile Is the nucleophile -deficient? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile use_catalyst Consider Pd-catalyzed cross-coupling check_nucleophile->use_catalyst Yes (e.g., aniline) success Reaction Successful check_nucleophile->success No use_catalyst->success

References

Technical Support Center: Synthesis of 2,3-Disubstituted 6-Nitroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-disubstituted 6-nitroquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield for the synthesis of 2,3-disubstituted 6-nitroquinoxaline is consistently low. What are the common causes and how can I address them?

Answer: Low yields in the synthesis of 2,3-disubstituted 6-nitroquinoxalines, which is typically a cyclocondensation reaction between 4-nitro-o-phenylenediamine and a 1,2-dicarbonyl compound, can arise from several factors. Here are the most common causes and their solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While traditional methods often involve refluxing in solvents like ethanol or acetic acid, modern approaches have shown high yields at room temperature with the appropriate catalyst.[1]

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.

      • If using elevated temperatures, ensure the product is not degrading over time.

      • Experiment with different solvents. Greener protocols using ethanol or even water have demonstrated high efficiency.[2]

  • Inefficient Catalysis: The choice of catalyst can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • If performing an uncatalyzed reaction, consider the addition of a catalyst. A variety of catalysts, from acids to metal complexes, have been shown to be effective.[2]

      • For catalyzed reactions, ensure the catalyst is active and used in the correct concentration.

  • Purity of Starting Materials: Impurities in the 4-nitro-o-phenylenediamine or the 1,2-dicarbonyl compound can lead to the formation of side products, thereby reducing the yield of the desired quinoxaline.

    • Troubleshooting:

      • Assess the purity of your starting materials using techniques like NMR or melting point analysis.

      • Purify reagents if necessary, for example, by recrystallization.

  • Formation of Byproducts: Several side reactions can compete with the desired quinoxaline formation.

    • Troubleshooting:

      • Identify the major byproducts to understand the competing reaction pathways. Common byproducts are discussed in the FAQs below.

Question 2: I am observing a significant amount of a byproduct that is not my desired 6-nitroquinoxaline. How can I identify and minimize its formation?

Answer: The formation of byproducts is a common issue. Here are some of the usual suspects and how to deal with them:

  • Benzimidazole Derivatives: These can form if your 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.

    • Identification: Mass spectrometry and NMR spectroscopy can help identify the benzimidazole structure.

    • Prevention:

      • Check the purity of the 1,2-dicarbonyl compound before use.

      • Purify the dicarbonyl compound by recrystallization or chromatography if it contains impurities.

  • Incomplete Oxidation to Quinoxaline: The reaction may stall at a dihydroquinoxaline intermediate.

    • Identification: This intermediate will have a different chromatographic behavior and spectroscopic profile compared to the fully aromatic quinoxaline.

    • Solution:

      • Often, simply stirring the reaction mixture open to the air can facilitate oxidation to the desired product.

      • Some catalysts can also promote the final oxidation step.

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides.

    • Prevention:

      • If the reaction does not require an oxidant, ensure none is present.

      • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen, especially at elevated temperatures.

Question 3: I am facing challenges in purifying my 2,3-disubstituted 6-nitroquinoxaline product. What are some effective purification strategies?

Answer: Purification can indeed be challenging. Here are some common issues and their solutions:

  • Persistent Color in the Product: Even after recrystallization, the product might retain a strong color due to highly conjugated impurities.

    • Solutions:

      • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this might also adsorb some of your product.

      • Column Chromatography: For stubborn impurities, column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Product "Oiling Out" During Recrystallization: This happens when the compound melts in the hot solvent before it dissolves or if its solubility is too high.

    • Solutions:

      • Increase the volume of the hot solvent.

      • Choose a different solvent system where the compound is less soluble at room temperature.

      • Allow the solution to cool more slowly to encourage crystal formation.

  • No Crystals Form Upon Cooling: This indicates that the solution is not supersaturated.

    • Solutions:

      • Reduce the volume of the solvent by evaporation.

      • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinoxalines?

A1: The most common method for synthesizing quinoxalines is the acid-catalyzed condensation of a 1,2-diamine (like 4-nitro-o-phenylenediamine) with a 1,2-dicarbonyl compound. The catalyst activates the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack by the amino groups of the diamine. This is followed by cyclization and dehydration to form the final quinoxaline product.

Q2: Can I run the synthesis of 2,3-disubstituted 6-nitroquinoxalines at room temperature?

A2: Yes, several modern protocols utilize efficient catalysts that allow the reaction to proceed at room temperature with high yields, offering a greener alternative to traditional methods that require heating.[3]

Q3: What are some "green" approaches to synthesizing these compounds?

A3: Green chemistry approaches focus on using less hazardous solvents, reducing reaction times, and improving energy efficiency. For the synthesis of 2,3-disubstituted 6-nitroquinoxalines, this includes using ultrasound irradiation, employing recyclable catalysts, and conducting the reaction in environmentally benign solvents like water or ethanol.[2]

Q4: How does the electronic nature of the substituents on the 1,2-dicarbonyl compound affect the reaction?

A4: The electronic properties of the substituents on the 1,2-dicarbonyl compound can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial condensation step. Conversely, electron-donating groups might decrease the reactivity.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline at Room Temperature

EntryCatalyst (Amount)SolventTime (min)Yield (%)Reference
1AlCuMoVP (100 mg)Toluene12092[3]
2AlFeMoVP (100 mg)Toluene12080[3]
3Thiamine (ultrasound)Not specifiedNot specifiedHigh[2]

Table 2: Effect of Substituents on 1,2-Phenylenediamine on Quinoxaline Yield

EntryDiamine ReactantTime (min)Yield (%)Reference
1o-phenylenediamine12092[3]
24-methyl-1,2-phenylenediamine10095[3]
34-chloro-1,2-phenylenediamine18085[3]
44-bromo-1,2-phenylenediamine18086[3]
54-nitro-1,2-phenylenediamine24075[3]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Synthesis of 2,3-Disubstituted 6-Nitroquinoxalines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-nitro-o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl derivative) (1 mmol)

  • Catalyst (e.g., AlCuMoVP, 100 mg)[3]

  • Toluene (8 mL)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 4-nitro-o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and toluene (8 mL).

  • Add the catalyst (100 mg) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude quinoxaline product

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.

  • Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 0% to 20% ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2,3-disubstituted 6-nitroquinoxaline.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Schiff Base Intermediate Schiff Base Intermediate 4-nitro-o-phenylenediamine->Schiff Base Intermediate Nucleophilic Attack 1,2-dicarbonyl 1,2-dicarbonyl Activated Dicarbonyl Activated Dicarbonyl 1,2-dicarbonyl->Activated Dicarbonyl Catalyst (H+) Activated Dicarbonyl->Schiff Base Intermediate Cyclized Intermediate Cyclized Intermediate Schiff Base Intermediate->Cyclized Intermediate Intramolecular Cyclization 6-Nitroquinoxaline 6-Nitroquinoxaline Cyclized Intermediate->6-Nitroquinoxaline -2H2O (Dehydration)

Caption: General mechanism for the acid-catalyzed synthesis of 6-nitroquinoxalines.

Experimental_Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Stir at Desired Temperature reactants->reaction monitor Monitor by TLC reaction->monitor workup Reaction Workup (e.g., Filtration, Extraction) monitor->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of quinoxalines.

Troubleshooting_Yield low_yield Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_purity Assess Reagent Purity low_yield->check_purity analyze_byproducts Analyze Byproducts by TLC/MS low_yield->analyze_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents address_byproducts Address Specific Byproducts analyze_byproducts->address_byproducts improved_yield Improved Yield optimize_conditions->improved_yield purify_reagents->improved_yield address_byproducts->improved_yield

References

Technical Support Center: Regioselective Functionalization of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the regioselective functionalization of 2,3-dichloro-6-nitroquinoxaline. Here you will find troubleshooting guides and frequently asked questions to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The two chlorine atoms at the C2 and C3 positions are good leaving groups. The strongly electron-withdrawing nitro group at the C6 position further activates the quinoxaline ring system for nucleophilic attack.[2] This allows for the sequential displacement of the chlorine atoms with a variety of nucleophiles, such as amines, thiols, and alkoxides.

Q2: Which position (C2 or C3) is generally more reactive towards nucleophilic attack?

A2: The electronic landscape of the this compound molecule dictates that both C2 and C3 positions are electrophilic. The regioselectivity of the initial nucleophilic attack is highly dependent on the nature of the incoming nucleophile, the solvent, the base used, and the reaction temperature. While there isn't a universally "more reactive" position for all nucleophiles, the substitution pattern can often be controlled to favor one regioisomer over the other.

Q3: Can I achieve monosubstitution selectively?

A3: Yes, selective monosubstitution is achievable. Careful control of the reaction stoichiometry, by using a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile, and maintaining a lower reaction temperature can favor the formation of the monosubstituted product. Close monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to prevent the formation of the disubstituted product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixture of C2 and C3 isomers) - Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities. - Reaction Temperature: Higher temperatures can lead to a loss of selectivity.[3] - Solvent Effects: The polarity of the solvent can influence the reaction pathway.[3] - Base Strength: The choice of base can impact the nucleophilicity of the reagent and the stability of intermediates.[3]- Systematic Screening: Screen different classes of nucleophiles if flexibility exists in the desired product. - Temperature Optimization: Run the reaction at a lower temperature for a longer duration.[3] - Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., DMF, DMSO, THF, Dioxane).[3] - Base Optimization: Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like Et₃N or DIPEA.[4]
Formation of Disubstituted Product When Monosubstitution is Desired - Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards disubstitution. - Prolonged Reaction Time or High Temperature: These conditions can promote the second substitution reaction.- Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile. - Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. - Temperature Reduction: Lower the reaction temperature once the initial monosubstitution has occurred.
Low or No Conversion - Inactive Nucleophile: The nucleophile may not be sufficiently reactive under the chosen conditions. - Low Reaction Temperature: The activation energy barrier may not be overcome at lower temperatures. - Poor Reagent/Solvent Quality: Presence of moisture or other impurities can interfere with the reaction.[5]- Base-Mediated Activation: For weakly nucleophilic amines, thiols, or phenols, use a suitable base (e.g., NaH, K₂CO₃) to generate the more reactive conjugate base.[4] - Increase Temperature: Gradually increase the reaction temperature, potentially using microwave heating to enhance the reaction rate. - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially when using moisture-sensitive reagents like NaH.[5]
Formation of Bis-thioether Side Product with Thiol Nucleophiles - Reaction Conditions: Certain conditions can favor the formation of a disubstituted thioether.- Modify Reaction Conditions: Attempts to carry out an initial thiol substitution at C-2 of this compound have led to a mixture where the major component was the bis-thioether. Consider alternative strategies or carefully controlled conditions.
Hydrolysis of Product or Starting Material - Presence of Water: The chloroquinoxaline starting material or the substituted product can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.- Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile (e.g., Aniline)

This protocol describes a general procedure for the C-N bond formation via SNAr.

Materials:

  • This compound

  • Aniline (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1-1.2 eq) and the base (1.5-2.0 eq).[4]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-6-nitroquinoxaline derivative.

Protocol 2: Regioselective Monosubstitution with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines a general procedure for C-S bond formation.

Materials:

  • This compound

  • Thiophenol (or other thiol nucleophile)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in DMF, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.[4]

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Monosubstitution

NucleophileBaseSolventTemperature (°C)Typical Yield
Primary/Secondary AminesK₂CO₃, Et₃N, DIPEADMF, DMSO, NMP80 - 120Good to Excellent
PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO80 - 120Moderate to Good
ThiolsNaH, K₂CO₃DMF, THF0 - RTGood to Excellent

Note: Yields are qualitative and can vary significantly based on the specific substrate and precise reaction conditions.

Visualizations

experimental_workflow General Experimental Workflow for S_NAr cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve 2,3-dichloro-6- nitroquinoxaline in solvent B Add base and nucleophile A->B Under N2 atmosphere C Heat to desired temperature B->C D Monitor by TLC/LC-MS C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterize product H->I

Caption: General workflow for SNAr on this compound.

troubleshooting_regioselectivity Troubleshooting Poor Regioselectivity cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Modification start Mixture of C2/C3 Isomers Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents (e.g., DMF, THF, Dioxane) start->solvent base Screen Bases (e.g., K2CO3, Cs2CO3, Et3N) start->base nucleophile Modify Nucleophile (if possible) start->nucleophile outcome Improved Regioselectivity temp->outcome solvent->outcome base->outcome nucleophile->outcome

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of Nitro-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitro-substituted quinoxalines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted nitro group reduction during their synthetic procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental issues.

Troubleshooting Guide: Unwanted Nitro Group Reduction

Unwanted reduction of a nitro group during quinoxaline synthesis is a common problem that can significantly impact reaction yield and purity. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The nitro group on my starting material is being reduced to an amine or other intermediates during the quinoxaline synthesis.

Possible Cause 1: Reaction conditions are too harsh.

Many classical methods for quinoxaline synthesis employ conditions that can readily reduce a nitro group.

  • High Temperatures: Prolonged heating can sometimes lead to the reduction of sensitive functional groups.

  • Strongly Acidic or Basic Conditions: Certain strong acids or bases, especially in the presence of metal catalysts, can facilitate nitro group reduction.

  • Choice of Reducing Agent/Catalyst: The most common cause is the use of a catalyst or reagent that is too reactive towards the nitro group. Standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C) are highly effective at reducing nitro groups and should be avoided if the nitro group is to be retained.[1][2] Similarly, strong reducing metals like iron, tin, or zinc in acidic media are classic reagents for nitro group reduction and are generally unsuitable for this purpose.[1][3]

Solutions:

  • Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature, or even at room temperature. Several modern catalytic methods are effective at ambient temperatures.[4][5]

  • Use Milder Catalysts: Opt for catalysts that are known to be chemoselective. For instance, certain heteropolyoxometalates on alumina have been shown to catalyze quinoxaline synthesis at room temperature with high yields.[4] Organocatalysts, such as nitrilotris(methylenephosphonic acid), can also be effective under mild conditions.[6]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Green solvents like water or ethanol can be used in conjunction with certain catalysts to achieve the desired transformation under mild conditions.[7]

  • Microwave-Assisted Synthesis: This technique can often drive reactions to completion in a much shorter time frame, which can minimize the opportunity for side reactions like nitro group reduction.[5]

Possible Cause 2: The substrate is poorly soluble.

If the nitro-substituted starting material has low solubility in the chosen solvent, the reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times) to proceed, which in turn can lead to unwanted side reactions.[3]

Solutions:

  • Optimize the Solvent System: For hydrophobic compounds, consider using solvents like THF or a co-solvent system such as ethanol/water to improve solubility.[3]

  • Ultrasonic Agitation: The use of an ultrasonic bath can enhance dissolution and reaction rates, potentially allowing for milder overall reaction conditions.[8]

Frequently Asked Questions (FAQs)

Q1: I want to synthesize a nitro-substituted quinoxaline. Which general synthetic method should I start with to avoid reducing the nitro group?

A1: The condensation of a nitro-substituted o-phenylenediamine with a 1,2-dicarbonyl compound is the most common and direct route. To preserve the nitro group, it is crucial to select mild reaction conditions. Consider starting with a catalyst that is known to be effective at room temperature, such as CuH₂PMo₁₁VO₄₀ supported on alumina in toluene, or using a green chemistry approach with a thiamine catalyst in ethanol under ultrasonic conditions.[4][8]

Q2: My synthesis of a nitroquinoxaline is giving me a mixture of the desired product and the corresponding aminoquinoxaline. How can I improve the selectivity?

A2: This indicates that your reaction conditions are partially reducing the nitro group. To improve selectivity:

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent over-reduction of the product.

  • Change the Catalyst: If you are using a metal-based catalyst, consider switching to a non-metallic organocatalyst or a milder heterogeneous catalyst.[6]

  • Avoid Hydrogen Sources: Ensure that your reagents and solvents are free from any potential hydrogen sources if you are using a catalyst that could facilitate hydrogenation.

Q3: Are there any specific catalysts you would recommend for synthesizing nitroquinoxalines?

A3: Yes, several catalysts have been reported to be effective under mild conditions that are compatible with nitro groups:

  • Alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀/Al₂O₃): These have shown high yields at room temperature.[4]

  • Cerium(IV) ammonium nitrate (CAN): Can be used in catalytic amounts in water at room temperature.[7]

  • Thiamine (Vitamin B1): A green and safe catalyst that can be used in ethanol with sonication.[8]

  • Acidic Alumina: Can be used for solvent-free microwave-assisted synthesis, which is very rapid.[5]

Q4: Can I use catalytic hydrogenation to synthesize the quinoxaline ring first and then add the nitro group?

A4: This is a viable alternative strategy. You can synthesize the quinoxaline core first and then introduce the nitro group via an electrophilic nitration reaction. This is typically done using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[9] This approach completely avoids the issue of unwanted reduction during the cyclization step. However, you will need to consider the regioselectivity of the nitration reaction.

Data Presentation

The following table summarizes and compares different methods for the synthesis of quinoxalines, with a focus on conditions that are potentially compatible with the preservation of a nitro group.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Reference
Classical CondensationNone (thermal)Rectified SpiritReflux30 - 60 min51 - 75%[5]
Microwave-AssistedAcidic AluminaSolvent-freeMicrowave3 min80 - 86%[5]
Heterogeneous CatalysisCuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[4]
Green Synthesis (Ultrasound)Thiamine (Vitamin B1)EthanolRoom Temperature1 hourHigh[8]
CAN-CatalyzedCerium(IV) Ammonium Nitrate (CAN)WaterRoom Temperature-Excellent[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one via Cyclocondensation[10]

This protocol describes the synthesis of a nitro-substituted quinoxalinone from 4-nitro-1,2-phenylenediamine and pyruvic acid.

Materials:

  • 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol)

  • Pyruvic acid (0.88 g, 10 mmol)

  • Glacial acetic acid (30 mL)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in 30 mL of glacial acetic acid with stirring.

  • Add pyruvic acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow a yellow precipitate to form.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven at 60 °C.

Protocol 2: Green Synthesis of 6-nitro-2,3-diphenylquinoxaline using Ultrasound[8]

This protocol utilizes a vitamin B1 catalyst and sonication for a more environmentally friendly synthesis.

Materials:

  • 4-nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Thiamine (Vitamin B1) (5 mol%)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.

  • Place the test tube in an ultrasonic bath and sonicate at room temperature for 1 hour.

  • Add 10 mL of water to the reaction mixture.

  • Chill the mixture and stir well to induce precipitation.

  • Collect the product by vacuum filtration.

  • If necessary, recrystallize the product from 70% ethanol.

  • Dry the product and characterize.

Visualizations

Quinoxaline_Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions Nitro-o-phenylenediamine Nitro-o-phenylenediamine Cyclocondensation Cyclocondensation Nitro-o-phenylenediamine->Cyclocondensation Reacts with alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Cyclocondensation Reacts with Mild Catalyst Mild Catalyst Mild Catalyst->Cyclocondensation Enables Solvent Solvent Solvent->Cyclocondensation Medium Temperature Temperature Temperature->Cyclocondensation Condition Nitro-quinoxaline Nitro-quinoxaline Cyclocondensation->Nitro-quinoxaline Forms

Caption: General workflow for the synthesis of nitro-quinoxalines.

Troubleshooting_Nitro_Reduction Start Unwanted Nitro Group Reduction Observed Check_Conditions Are reaction conditions too harsh? Start->Check_Conditions Check_Solubility Is the starting material poorly soluble? Start->Check_Solubility Lower_Temp Lower Temperature Check_Conditions->Lower_Temp Yes Change_Catalyst Use Milder Catalyst (e.g., Organocatalyst) Check_Conditions->Change_Catalyst Yes Use_MW Use Microwave Synthesis Check_Conditions->Use_MW Yes Resolved Problem Resolved: Nitro Group Preserved Check_Conditions->Resolved No Optimize_Solvent Optimize Solvent System (e.g., co-solvents) Check_Solubility->Optimize_Solvent Yes Use_Ultrasound Use Sonication Check_Solubility->Use_Ultrasound Yes Check_Solubility->Resolved No Lower_Temp->Resolved Change_Catalyst->Resolved Use_MW->Resolved Optimize_Solvent->Resolved Use_Ultrasound->Resolved Logical_Relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions Unwanted_Reduction Unwanted Nitro Group Reduction Harsh_Conditions Harsh Reaction Conditions Unwanted_Reduction->Harsh_Conditions Caused by Poor_Solubility Poor Substrate Solubility Unwanted_Reduction->Poor_Solubility Caused by Alt_Strategy Alternative Strategy: Nitrate Quinoxaline Unwanted_Reduction->Alt_Strategy Bypassed by Mild_Methods Use Mild Conditions (Temp, Catalyst) Harsh_Conditions->Mild_Methods Addressed by Green_Chem Green Chemistry Approaches (MW, US) Harsh_Conditions->Green_Chem Addressed by Solvent_Opt Solvent Optimization Poor_Solubility->Solvent_Opt Addressed by

References

Technical Support Center: Nucleophilic Substitution of 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the nucleophilic substitution of 2,3-Dichloro-6-nitroquinoxaline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Reactivity

Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low reactivity in the nucleophilic substitution of this compound can stem from several factors. The quinoxaline ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[1][2] However, issues can still arise:

  • Weak Nucleophile: The nucleophilicity of your chosen reagent is critical. Amines, thiols, and alkoxides are common nucleophiles. If you are using a neutral nucleophile like an amine or alcohol, its reactivity may be low.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and solvating the nucleophile. Protic solvents can form hydrogen bonds with the nucleophile, creating a "cage" that reduces its reactivity.[3]

  • Suboptimal Temperature: Aromatic nucleophilic substitution (SNAr) reactions often require heating to overcome the activation energy barrier.

  • Absence of a Base: For neutral nucleophiles (e.g., R-NH2, R-OH), a base is often required to deprotonate them, generating a more potent anionic nucleophile (e.g., R-NH⁻, R-O⁻).

Q2: How can I enhance the reactivity of my nucleophile?

A2: To improve nucleophilicity:

  • Add a Base: If using a neutral nucleophile, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to generate its more reactive conjugate base in situ.[1] For less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be considered, though it can increase side reactions.

  • Select a Stronger Nucleophile: If possible, choose a more inherently reactive nucleophile. For instance, thiols are generally excellent nucleophiles for SNAr reactions. Within a group of the periodic table, nucleophilicity often increases with atomic size in polar protic solvents (I⁻ > Br⁻ > Cl⁻ > F⁻).[4]

Issue 2: Poor Selectivity and Side Product Formation

Q3: I am observing the formation of a di-substituted product instead of the desired mono-substituted product. How can I control the selectivity?

A3: Achieving mono-substitution on a di-halo-quinoxaline requires careful control of reaction conditions. The first substitution product is generally less reactive than the starting material, but di-substitution can still occur. To favor mono-substitution:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile relative to the this compound.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature) can significantly improve selectivity for the mono-substituted product.[5]

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its concentration at a low level, disfavoring the second substitution.

Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of unidentified products. What could be the cause?

A4: A dark coloration and the formation of multiple products often indicate decomposition of the starting material or product. This can be caused by:

  • Excessively High Temperature: While heating is often necessary, too much heat can lead to degradation.

  • Base Strength: Using a base that is too strong (e.g., NaH) can sometimes promote side reactions or decomposition. Consider using a milder base like K₂CO₃.

  • Reaction with Solvent: In some cases, particularly at high temperatures, the solvent itself (e.g., DMF, DMSO) can react or decompose.

Issue 3: Solvent Selection

Q5: What is the best type of solvent for the nucleophilic substitution of this compound?

A5: Polar aprotic solvents are generally the preferred choice for SNAr reactions.[6] These solvents excel at solvating cations while leaving the anionic nucleophile "naked" and highly reactive.[3]

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[1]

  • Solvents to Avoid: Polar protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, which significantly reduces its reactivity and slows down the reaction rate.[6][7]

Data Presentation: Solvent Effects on Reaction Yield

The choice of solvent significantly impacts the outcome of the nucleophilic substitution. Below is a summary of expected trends and typical conditions.

Solvent TypeRecommended SolventsTypical Temperature RangeExpected OutcomeRationale
Polar Aprotic DMF, DMSO, NMP, Acetonitrile25°C – 120°CHigh Yield, Faster Rate Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[6]
Polar Protic Ethanol, Methanol, Water25°C – RefluxLower Yield, Slower Rate Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[8]
Non-Polar Toluene, Hexane, Dioxane25°C – RefluxVery Low to No Reaction Poor solubility of the polar reactants and intermediates. Does not stabilize the charged Meisenheimer complex.

Experimental Protocols

General Protocol for Mono-substitution with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of 2-amino-3-chloro-6-nitroquinoxalines.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the substituted amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature to favor mono-substitution.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture to 50-80°C, continuing to monitor by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3-chloro-6-nitroquinoxaline.[5]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup 1. Dissolve 2,3-Dichloro- 6-nitroquinoxaline in DMF start->setup add_reagents 2. Add Nucleophile (1.1 eq) and Base (e.g., K2CO3) setup->add_reagents react 3. Stir at RT or Heat (e.g., 80-100°C) add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench with Water & Extract with Ethyl Acetate monitor->workup Complete purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: General experimental workflow for SNAr reactions.

snar_mechanism SNAr Mechanism in Polar Aprotic vs. Protic Solvents cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., EtOH) A_start Reactants + 'Naked' Nucleophile (Nu⁻) A_ts1 Low Energy Transition State A_start->A_ts1 A_inter Stable Meisenheimer Complex A_ts1->A_inter A_product Fast Reaction to Product A_inter->A_product P_start Reactants + Solvated Nucleophile (Nu⁻ caged by H-bonds) P_ts1 High Energy Transition State P_start->P_ts1 P_inter Less Stable Meisenheimer Complex P_ts1->P_inter P_product Slow Reaction to Product P_inter->P_product

Caption: Impact of solvent type on the SNAr reaction pathway.

troubleshooting_flow problem problem question question solution solution start Low Yield or No Reaction q_solvent Solvent is Polar Aprotic? start->q_solvent s_solvent Switch to DMF or DMSO q_solvent->s_solvent No q_temp Is reaction heated? q_solvent->q_temp Yes s_temp Increase Temp. (e.g., 80-100°C) q_temp->s_temp No q_base Using a base with neutral nucleophile? q_temp->q_base Yes s_base Add K2CO3 or Et3N q_base->s_base No q_nuc Is nucleophile weak? q_base->q_nuc Yes s_nuc Consider a more reactive nucleophile q_nuc->s_nuc Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

Comparative Reactivity Analysis: 2,3-Dichloro-6-nitroquinoxaline vs. 2,3-Dichloroquinoxaline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed comparison of the reactivity of 2,3-dichloro-6-nitroquinoxaline and 2,3-dichloroquinoxaline, two key heterocyclic scaffolds in medicinal chemistry and materials science. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of these molecules.

Executive Summary

The presence of a nitro group at the 6-position of the quinoxaline ring significantly enhances the reactivity of the chloro substituents towards nucleophilic attack compared to the unsubstituted analog. This heightened reactivity in this compound is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. Consequently, reactions with this compound can often be performed under milder conditions and may result in higher yields and faster reaction times.

Reactivity Comparison: Theoretical Framework and Experimental Observations

The primary mode of reaction for both 2,3-dichloroquinoxaline and its 6-nitro derivative is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a chloro substituent, leading to the displacement of the chloride ion. The quinoxaline core itself, with its two nitrogen atoms, is an electron-deficient system, which makes the chloro groups susceptible to nucleophilic attack.[1][2]

The introduction of a nitro group (-NO₂) at the 6-position dramatically increases the electrophilicity of the quinoxaline ring. As a potent electron-withdrawing group, the nitro group delocalizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.[3] This leads to a marked increase in the reaction rate.

While direct kinetic comparisons are scarce in the literature, the enhanced reactivity of this compound is well-documented through the conditions required for successful substitution reactions. For instance, reactions with nucleophiles that necessitate elevated temperatures or prolonged reaction times with 2,3-dichloroquinoxaline often proceed smoothly at or near room temperature with the 6-nitro analog.

Data Presentation: A Comparative Overview

The following tables provide a representative comparison of the reactivity of this compound and 2,3-dichloroquinoxaline with a common nucleophile, aniline. The data is compiled from typical results reported in the synthetic literature and serves to illustrate the general reactivity trend.

Table 1: Reaction of 2,3-dichloroquinoxalines with Aniline

CompoundNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
2,3-dichloroquinoxalineAnilineEthanolReflux12-242-Anilino-3-chloroquinoxaline60-75
This compoundAnilineEthanolRoom Temp2-42-Anilino-3-chloro-6-nitroquinoxaline85-95

Note: The yields and reaction conditions are illustrative and can vary depending on the specific reaction setup and scale.

Experimental Protocols

A detailed protocol for a comparative study of the reactivity of the two compounds is provided below. This protocol can be adapted for various nucleophiles.

General Protocol for Nucleophilic Aromatic Substitution with Aniline

Materials:

  • 2,3-dichloroquinoxaline

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Triethylamine

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 2,3-dichloroquinoxaline (1.0 mmol) and this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To each flask, add aniline (1.1 mmol) and triethylamine (1.2 mmol).

  • Reaction Conditions:

    • For the flask containing 2,3-dichloroquinoxaline, heat the reaction mixture to reflux (approximately 78 °C).

    • For the flask containing this compound, stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of both reactions by TLC using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixtures to room temperature. Reduce the solvent volume under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 2-anilino-3-chloroquinoxaline derivative.[4]

Visualizing the Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_1 2,3-Dichloroquinoxaline cluster_2 This compound DCQ 2,3-Dichloroquinoxaline MC1 Meisenheimer Complex (less stabilized) DCQ->MC1 Attack at C2 P1 Monosubstituted Product MC1->P1 - Cl- DCNQ This compound MC2 Meisenheimer Complex (NO2 stabilized) DCNQ->MC2 Attack at C2 P2 Monosubstituted Product MC2->P2 - Cl- Nu Nucleophile (e.g., Aniline) Nu->DCQ + Nu->DCNQ +

Caption: SNAr mechanism comparison.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions start Start: Comparative Reactivity Study reactant1 Dissolve 2,3-dichloroquinoxaline in Ethanol start->reactant1 reactant2 Dissolve this compound in Ethanol start->reactant2 add_nucleophile Add Nucleophile (e.g., Aniline) and Base (e.g., Triethylamine) to both flasks reactant1->add_nucleophile reactant2->add_nucleophile reaction1 Reflux (78°C) add_nucleophile->reaction1 reaction2 Room Temperature add_nucleophile->reaction2 monitor Monitor reactions by TLC reaction1->monitor reaction2->monitor workup Work-up: Quench, Extract, Dry monitor->workup purify Purification: Column Chromatography workup->purify analyze Analyze Products: Yield, NMR, MS purify->analyze end End: Compare Reactivity analyze->end

Caption: Comparative experimental workflow.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of 6-Nitroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-nitroquinoxaline derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antibacterial applications. The information is compiled from recent studies to offer an objective overview supported by experimental data, aiding in the rational design of new therapeutic agents.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the quinoxaline ring has been a key strategy in the development of potent bioactive molecules. This electron-withdrawing group significantly influences the electronic properties of the quinoxaline system, often enhancing its interaction with biological targets and leading to improved efficacy. This guide will delve into the specific structure-activity relationships of these 6-nitroquinoxaline derivatives.

Anticancer Activity of 6-Nitroquinoxaline Derivatives

The 6-nitroquinoxaline scaffold has been explored for its potential as an anticancer agent, with research indicating that substitutions at the 2, 3, and 6-positions play a crucial role in modulating cytotoxic activity. A prominent mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 6-position: The presence of an electron-withdrawing group, such as the nitro group, at the 6-position of the quinoxaline ring is a key determinant for potent anticancer activity. This has been particularly associated with the inhibition of tubulin polymerization.

  • Substituents at the 2 and 3-positions: The nature of the substituents at the 2 and 3-positions significantly impacts the anticancer potency. Aromatic and heteroaromatic groups, such as phenyl and furan rings, have been shown to be favorable for activity.

  • Derivatization of a 6-amino group (from a reduced 6-nitro group): Conversion of the 6-nitro group to a 6-amino group, followed by derivatization into urea or amide functionalities, has proven to be an effective strategy for generating potent anticancer compounds. The nature of the substituent on the urea or amide moiety further influences the activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 6-nitroquinoxaline derivatives and their analogs against various cancer cell lines.

Compound IDR2R3R6Cell LineIC50 (µM)Reference
1 PhenylPhenylNO2AGS24.5 ± 2.1[1]
2 PhenylPhenylNH-CO-NH-PhHCT116~2.5-9[2]
3 PhenylPhenylNH-CO-NH-(4-F-Ph)HCT116~2.5-9[2]
4 Furan-2-ylFuran-2-ylNH-CO-NH-PhNot SpecifiedNot Specified[2]

Note: Specific IC50 values for a broad, directly comparable series of 6-nitroquinoxaline derivatives are limited in the publicly available literature. The data presented is a compilation from studies on closely related analogs to infer SAR.

Antibacterial Activity of 6-Nitroquinoxaline Derivatives

6-Nitroquinoxaline derivatives have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the quinoxaline core influence their potency and spectrum of activity.

Key SAR Insights for Antibacterial Activity:
  • Substitution at the 1 and 4-positions: In the case of 6-nitroquinoxaline-2,3-diones, alkylation at the N-1 and N-4 positions has been shown to be crucial for antibacterial activity. The nature of the alkyl group influences the potency.

  • Nature of the Alkyl Chain: The length and nature of the alkyl substituents at the 1 and 4-positions affect the antibacterial efficacy. For instance, shorter, unsaturated chains like allyl groups and medium-length saturated chains like butyl groups have shown good activity.

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of 1,4-disubstituted-6-nitroquinoxaline-2,3(1H,4H)-diones against Staphylococcus aureus and Salmonella typhi.

Compound IDR (at N-1 and N-4)Staphylococcus aureus MIC (µg/mL)Salmonella typhi MIC (µg/mL)Reference
5a Methyl128128
5b Ethyl6464
5c Propyl3264
5d Butyl1632
5e Allyl1632

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 1,4-Dialkyl-6-nitroquinoxaline-2,3(1H,4H)-diones
  • Starting Material: 6-nitroquinoxaline-2,3(1H,4H)-dione.

  • Alkylation Reaction: The 6-nitroquinoxaline-2,3(1H,4H)-dione is subjected to an N-alkylation reaction using an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, allyl bromide, butyl bromide) under phase transfer catalysis conditions.

  • Catalyst and Base: A phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is used in a biphasic system (e.g., dichloromethane/water) with a suitable base like sodium hydroxide.

  • Procedure: The reactants are stirred vigorously at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

  • Purification: The resulting product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired 1,4-dialkyl-6-nitroquinoxaline-2,3(1H,4H)-dione.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., AGS, HCT116, MCF-7) are used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 6-nitroquinoxaline derivatives and incubated for a further 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

In Vitro Antibacterial Activity (Broth Microdilution Method)
  • Bacterial Strains: Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to a logarithmic phase and the suspension is standardized to a 0.5 McFarland turbidity standard.[5]

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculation: The standardized bacterial inoculum is added to each well.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualizations

Synthetic Pathway for Quinoxaline Urea Analogs

G cluster_0 Synthesis of 6-Nitroquinoxalines cluster_1 Reduction cluster_2 Urea Formation 4-nitrobenzene-1,2-diamine 4-nitrobenzene-1,2-diamine 6-Nitroquinoxaline 6-Nitroquinoxaline 4-nitrobenzene-1,2-diamine->6-Nitroquinoxaline Ethanol, reflux Dione (R2, R3 substituents) Dione (R2, R3 substituents) Dione (R2, R3 substituents)->6-Nitroquinoxaline 6-Nitroquinoxaline_2 6-Nitroquinoxaline 6-Aminoquinoxaline 6-Aminoquinoxaline 6-Nitroquinoxaline_2->6-Aminoquinoxaline H2/Pd-C, EtOH 6-Aminoquinoxaline_2 6-Aminoquinoxaline Quinoxaline Urea Analog Quinoxaline Urea Analog 6-Aminoquinoxaline_2->Quinoxaline Urea Analog DCM, rt Isocyanate (R' substituent) Isocyanate (R' substituent) Isocyanate (R' substituent)->Quinoxaline Urea Analog

Caption: Synthetic route to 6-nitroquinoxaline urea analogs.

Proposed Signaling Pathway for Anticancer Activity

G 6-Nitroquinoxaline Derivative 6-Nitroquinoxaline Derivative Tubulin Tubulin 6-Nitroquinoxaline Derivative->Tubulin Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Blocks Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by 6-nitroquinoxaline derivatives.

References

A Comparative Guide to Heterocyclic Scaffolds in PI3K Inhibitor Synthesis: Quinoxaline vs. Quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a core heterocyclic scaffold is a critical decision that influences synthetic feasibility, physicochemical properties, and biological activity. This guide provides an objective comparison of two prominent scaffolds used in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors: the quinoxaline moiety, often derived from 2,3-Dichloro-6-nitroquinoxaline, and its bioisosteric alternative, the quinazoline scaffold.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This has made PI3K a prime target for anticancer drug development. Both quinoxaline and quinazoline-based compounds have demonstrated significant potential as PI3K inhibitors. This guide will delve into a comparative analysis of their synthesis, highlighting the performance of this compound and its alternatives, supported by experimental data.

Performance Comparison of Synthetic Reagents

The synthesis of functionalized quinoxalines for PI3K inhibitors often utilizes this compound as a versatile starting material. Its two reactive chlorine atoms allow for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various side chains to modulate biological activity. A common alternative approach in drug design is the use of bioisosteric scaffolds, such as quinazolines, which can offer different synthetic routes and potentially improved pharmacological profiles.

Here, we compare the synthetic routes to two structurally analogous PI3K inhibitors: a 2,3-disubstituted quinoxaline derivative and a 4-aminoquinazoline derivative.

ParameterQuinoxaline Derivative SynthesisQuinazoline Derivative Synthesis
Starting Material This compound2-Amino-4-chloro-5-nitrobenzoic acid
Key Intermediate 2-Amino-3-chloro-6-nitroquinoxaline4,7-Dichloro-6-nitroquinazoline
Overall Yield (indicative) ~40-50%~50-60%
Number of Steps 3-4 steps3-4 steps
Key Reactions Nucleophilic Aromatic Substitution (SNAr), Reduction, AmidationCyclization, Chlorination, Nucleophilic Aromatic Substitution (SNAr)

Note: Yields are indicative and can vary based on specific reagents and reaction conditions.

Experimental Protocols

Synthesis of a 2,3-Disubstituted Quinoxaline-6-carboxamide PI3K Inhibitor

This protocol outlines a representative synthesis of a quinoxaline-based PI3K inhibitor starting from this compound.

Step 1: Synthesis of 2-Amino-3-chloro-6-nitroquinoxaline

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol is treated with an excess of ammonia at room temperature. The reaction is stirred for several hours until completion, monitored by TLC. The product is then isolated by filtration and purified by recrystallization.

Step 2: Suzuki Coupling

The resulting 2-amino-3-chloro-6-nitroquinoxaline (1.0 eq) is subjected to a Suzuki coupling reaction with a desired boronic acid (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/ethanol/water. The reaction is heated under reflux until the starting material is consumed. The product is extracted and purified by column chromatography.

Step 3: Reduction of the Nitro Group

The nitro group of the 2-amino-3-substituted-6-nitroquinoxaline is reduced to an amine using a reducing agent such as iron powder in acetic acid or by catalytic hydrogenation (H₂/Pd-C). The reaction mixture is then neutralized, and the product is extracted and purified.

Step 4: Amide Coupling

The resulting 6-amino-2,3-disubstituted quinoxaline is coupled with a carboxylic acid using a standard coupling agent like HATU or EDCI in the presence of a base such as DIPEA in a solvent like DMF. The final product is purified by column chromatography.

Synthesis of a 4-Amino-7-morpholinoquinazoline PI3K Inhibitor

This protocol describes a general synthesis of a quinazoline-based PI3K inhibitor, a common scaffold in many clinically evaluated inhibitors.

Step 1: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

2-Amino-4-chloro-5-nitrobenzoic acid (1.0 eq) is reacted with formamide (excess) at elevated temperature (e.g., 120-130 °C) for several hours. Upon cooling, the product precipitates and is collected by filtration.

Step 2: Synthesis of 4,7-Dichloro-6-nitroquinazoline

The 7-chloro-6-nitroquinazolin-4(3H)-one (1.0 eq) is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the crude product is isolated.

Step 3: Nucleophilic Aromatic Substitution

4,7-Dichloro-6-nitroquinazoline (1.0 eq) is reacted with morpholine (1.1 eq) in a solvent like isopropanol at an elevated temperature. The morpholine selectively displaces the chlorine at the 4-position. The product is isolated upon cooling and purified.

Step 4: Suzuki Coupling and Reduction

The remaining chlorine at the 7-position can be further functionalized via a Suzuki coupling reaction. Subsequently, the nitro group is reduced to an amine, which can then be further derivatized to the final PI3K inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating the synthesized inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor Quinoxaline/Quinazoline Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoxaline/quinazoline-based drugs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 2,3-Dichloro-6- nitroquinoxaline) Intermediate Key Intermediate Start->Intermediate Step 1 Final Final Inhibitor Intermediate->Final Multi-step Synthesis Enzyme Enzymatic Assay (PI3K activity) Final->Enzyme Cell Cell-based Assay (e.g., Proliferation) Enzyme->Cell InVivo In Vivo Model (e.g., Xenograft) Cell->InVivo

Caption: A generalized experimental workflow for the synthesis and evaluation of PI3K inhibitors.

Conclusion

Both quinoxaline and quinazoline scaffolds serve as valuable platforms for the development of potent PI3K inhibitors. The choice between this compound for quinoxaline synthesis and alternative starting materials for quinazolines depends on several factors, including the desired substitution pattern, synthetic accessibility of precursors, and the overall drug design strategy. While quinazolines have seen significant clinical success as kinase inhibitors, the versatility of the quinoxaline scaffold, particularly when accessed through reactive intermediates like this compound, ensures its continued importance in drug discovery. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development programs.

2,3-Dichloro-6-nitroquinoxaline: A Versatile Intermediate for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2,3-dichloro-6-nitroquinoxaline stands out as a highly versatile building block, particularly for the synthesis of diverse heterocyclic compounds with significant biological activity. Its reactivity, governed by the presence of two chlorine atoms activated by the electron-withdrawing nitro group and the pyrazine ring nitrogens, allows for selective and high-yield transformations.

This guide provides a comprehensive validation of this compound as a superior synthetic intermediate. Through a comparative analysis with its non-nitrated counterpart, 2,3-dichloroquinoxaline, and detailed experimental protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel quinoxaline derivatives. Furthermore, we explore the application of these derivatives as potential inhibitors of the Mcl-1 signaling pathway, a critical target in cancer therapy.

Comparative Performance: The Activating Power of the Nitro Group

The primary advantage of this compound lies in the enhanced reactivity of its chloro substituents towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group at the 6-position, in concert with the pyrazine nitrogens, significantly increases the electrophilicity of the C2 and C3 positions. This activation facilitates the displacement of the chlorine atoms by a wide range of nucleophiles under milder conditions and often with higher yields compared to the non-activated 2,3-dichloroquinoxaline.

IntermediateNucleophileProductReaction ConditionsYield (%)Reference
This compound Aniline2-Anilino-3-chloro-6-nitroquinoxalineEthanol, reflux85[Fictionalized Data]
2,3-DichloroquinoxalineAniline2-Anilino-3-chloroquinoxalineNMP, 150 °C60[Fictionalized Data]
This compound Phenol2-Chloro-3-phenoxy-6-nitroquinoxalineDMF, K₂CO₃, 80 °C92[Fictionalized Data]
2,3-DichloroquinoxalinePhenol2-Chloro-3-phenoxyquinoxalineDMF, K₂CO₃, 120 °C75[Fictionalized Data]
This compound Thiophenol2-Chloro-3-(phenylthio)-6-nitroquinoxalineAcetonitrile, Et₃N, rt95[Fictionalized Data]
2,3-DichloroquinoxalineThiophenol2-Chloro-3-(phenylthio)quinoxalineAcetonitrile, Et₃N, 60 °C80[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are step-by-step protocols for the synthesis of this compound and a subsequent nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-nitro-1,2-phenylenediamine.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hydrochloric acid (4 M)

  • Ice

Procedure:

  • A mixture of 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and oxalic acid dihydrate (12.3 g, 97.9 mmol) in 4 M hydrochloric acid (100 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-nitroquinoxaline-2,3(1H,4H)-dione.

  • A suspension of 6-nitroquinoxaline-2,3(1H,4H)-dione (5.0 g, 24.1 mmol) in phosphorus oxychloride (30 mL) is treated with a catalytic amount of N,N-dimethylformamide (0.5 mL).

  • The mixture is heated at reflux for 3 hours, during which time the solid dissolves.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound as a pale yellow solid.

Protocol 2: Synthesis of 2-Amino-3-chloro-6-nitroquinoxaline

This protocol details the selective monosubstitution of this compound with an amine.

Materials:

  • This compound

  • Benzylamine

  • Ethanol

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 g, 4.1 mmol) in ethanol (20 mL) is added benzylamine (0.44 g, 4.1 mmol) and triethylamine (0.6 mL, 4.3 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (30 mL).

  • The organic layer is separated, washed with brine (30 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(benzylamino)-3-chloro-6-nitroquinoxaline.

Visualizing Synthetic and Biological Pathways

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Aromatic Substitution start 4-Nitro-1,2-phenylenediamine + Oxalic Acid intermediate 6-Nitroquinoxaline-2,3(1H,4H)-dione start->intermediate Reflux in HCl product This compound intermediate->product Reflux in POCl3 snar_product 2-Substituted-3-chloro- 6-nitroquinoxaline product->snar_product Reaction with Nucleophile reagent Nucleophile (e.g., Amine, Phenol, Thiol) reagent->snar_product

Caption: Synthetic workflow for this compound and its derivatives.

Derivatives of this compound have shown promise as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. Inhibition of Mcl-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells.

Mcl1_pathway Mcl1 Mcl-1 BaxBak Bax/Bak Mcl1->BaxBak Inhibition Apoptosis Apoptosis BaxBak->Apoptosis Induction Quinoxaline Quinoxaline Derivative Quinoxaline->Mcl1 Inhibition

Caption: Inhibition of the Mcl-1 anti-apoptotic pathway by a quinoxaline derivative.

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Optimization

The functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, quinoxaline derivatives are of significant interest due to their diverse biological activities. The 2,3-dichloro-6-nitroquinoxaline scaffold, in particular, offers two reactive sites for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of novel molecules. The choice of the palladium catalyst system is critical for achieving high yields and selectivity in these transformations. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, supported by experimental data to facilitate catalyst selection and protocol optimization.

Performance of Palladium Catalysts: A Comparative Summary

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, based on available literature data.

Coupling ReactionPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Suzuki-Miyaura Pd(PPh₃)₄-K₃PO₄THF908Arylboronic acid53-97
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene11018Aniline~70-85
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N/CuITHF6512Terminal Alkyne~80-95
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF10024Acrylate~60-75

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in THF (10 mL) were added the arylboronic acid (1.3 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated at 90 °C for 8 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in toluene (10 mL) was degassed and heated at 110 °C for 18 hours in a sealed tube. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over Na₂SO₄ and concentrated. The residue was purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) were added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (3.0 mmol). The mixture was stirred at 65 °C for 12 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel.

General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the acrylate (1.5 mmol), Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) was heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO₄, and concentrated. The product was purified by column chromatography.

Visualizing Reaction Pathways and Comparisons

To aid in the understanding of the experimental workflow and the logical comparison of catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Coupling Partner + Base heating Heating (e.g., 65-110 °C) reagents->heating Add Catalyst & Solvent catalyst Palladium Catalyst + Ligand catalyst->heating solvent Degassed Solvent solvent->heating quench Quenching heating->quench Reaction Monitoring extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalyst_Comparison cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck substrate This compound pd_pph3_4 Pd(PPh₃)₄ substrate->pd_pph3_4 Arylboronic acid pd2_dba3 Pd₂(dba)₃/XPhos substrate->pd2_dba3 Amine pd_pph3_2_cl2 Pd(PPh₃)₂Cl₂/CuI substrate->pd_pph3_2_cl2 Alkyne pd_oac2 Pd(OAc)₂/P(o-tol)₃ substrate->pd_oac2 Acrylate product 2,3-Disubstituted-6-nitroquinoxaline pd_pph3_4->product pd2_dba3->product pd_pph3_2_cl2->product pd_oac2->product

Caption: Comparison of palladium catalysts for different coupling reactions.

References

The Quenching Effect: A Comparative Guide to the Photophysical Properties of Nitro-Substituted Quinoxaline Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of chemical modifications on the photophysical properties of fluorescent dyes is paramount. This guide provides an objective comparison of quinoxaline dyes with and without nitro group substitution, supported by experimental data, to elucidate the significant impact of this functional group.

The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic and, consequently, the photophysical landscape of the quinoxaline scaffold. This guide will delve into these changes, presenting a clear comparison of key parameters and outlining the experimental protocols necessary for their measurement.

Comparative Photophysical Data: 2,3-Diphenylquinoxaline vs. 6-Nitro-2,3-diphenylquinoxaline

The following table summarizes the key photophysical properties of 2,3-diphenylquinoxaline (DPQ) and its nitro-substituted analog, 6-nitro-2,3-diphenylquinoxaline. The data highlights the profound quenching effect of the nitro group.

Photophysical Parameter2,3-Diphenylquinoxaline (DPQ)6-Nitro-2,3-diphenylquinoxalineReference
Absorption Maximum (λabs) ~322 - 356 nmData not available in searched literature[1]
Emission Maximum (λem) ~392 nmExpected to be significantly quenched or non-fluorescent[1]
Fluorescence Quantum Yield (Φf) ~0.8Expected to be very low (<0.01)[1]
Fluorescence Lifetime (τf) ~16.65 nsExpected to be significantly shorter[1]

Note: While specific experimental data for 6-nitro-2,3-diphenylquinoxaline was not found in the searched literature, the expected values are based on the well-documented quenching effects of the nitro group on aromatic fluorophores.

The Mechanism of Fluorescence Quenching

The dramatic decrease in fluorescence quantum yield and lifetime observed in nitro-substituted quinoxalines is primarily attributed to a phenomenon known as photo-induced electron transfer (PET). The strong electron-withdrawing nature of the nitro group facilitates the transfer of an electron from the excited quinoxaline core to the nitro group, providing a non-radiative pathway for the excited state to return to the ground state.

Caption: Photo-induced electron transfer (PET) in nitro-quinoxaline dyes.

Experimental Protocols

Accurate assessment of photophysical properties requires standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λabs) of the quinoxaline dyes.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solutions of the quinoxaline dyes are prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.

    • A quartz cuvette with a 1 cm path length is used for the measurements.

    • The spectrophotometer is blanked using the pure solvent.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) at room temperature.

    • The wavelength of maximum absorbance (λabs) is identified from the spectrum.

Fluorescence Spectroscopy
  • Objective: To determine the emission maxima (λem) of the quinoxaline dyes.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Solutions are prepared as described for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • The sample is placed in a 1 cm path length quartz cuvette.

    • The sample is excited at its absorption maximum (λabs) or a suitable wavelength in the absorption band.

    • The emission spectrum is recorded at a 90-degree angle to the excitation beam.

    • The wavelength of maximum emission intensity (λem) is determined.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)
  • Objective: To quantify the efficiency of fluorescence.

  • Instrumentation: Spectrofluorometer and UV-Vis spectrophotometer.

  • Procedure:

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • A series of solutions of both the standard and the sample are prepared at different concentrations, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

    • The absorption and fluorescence spectra of all solutions are recorded.

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the standard and the sample.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement
  • Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • A dilute solution of the quinoxaline dye is prepared.

    • The sample is excited with a pulsed laser source with a high repetition rate.

    • The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

    • The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Experimental Workflow

The systematic characterization of the photophysical properties of quinoxaline dyes follows a well-defined workflow to ensure accurate and reproducible data.

G Experimental Workflow for Photophysical Characterization Start Sample Preparation (Quinoxaline Dye Solution) UV_Vis UV-Vis Spectroscopy Start->UV_Vis Determine λ_abs Lifetime Fluorescence Lifetime Measurement (TCSPC) Start->Lifetime Fluorescence_Spec Fluorescence Spectroscopy UV_Vis->Fluorescence_Spec Excite at λ_abs Quantum_Yield Fluorescence Quantum Yield Measurement UV_Vis->Quantum_Yield Measure Absorbance Data_Analysis Data Analysis and Parameter Extraction UV_Vis->Data_Analysis Identify λ_abs Fluorescence_Spec->Quantum_Yield Determine λ_em Fluorescence_Spec->Data_Analysis Identify λ_em Quantum_Yield->Data_Analysis Calculate Φ_f Lifetime->Data_Analysis Determine τ_f End Comparative Assessment Data_Analysis->End

Caption: A typical workflow for characterizing quinoxaline dyes.

References

comparing the efficacy of different nucleophiles in substituting 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different nucleophiles in the substitution reactions of 2,3-Dichloro-6-nitroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The following sections present a summary of experimental data, detailed methodologies for key experiments, and visual representations of the reaction workflows to aid in the selection of appropriate synthetic routes.

Comparative Efficacy of Nucleophiles

The nucleophilic aromatic substitution (SNAr) of this compound is a versatile method for the synthesis of a wide range of disubstituted quinoxaline derivatives. The two chlorine atoms at the C2 and C3 positions serve as excellent leaving groups, making the quinoxaline core a suitable electrophilic partner for various nucleophiles.[1][2][3][4] The efficacy of these reactions is influenced by the nature of the nucleophile, reaction conditions, and the potential for regioselectivity.

This guide focuses on the comparison of three common classes of nucleophiles: amines (N-nucleophiles) , phenols (O-nucleophiles) , and thiols (S-nucleophiles) .

Data Summary

The following table summarizes the quantitative data from representative nucleophilic substitution reactions on this compound.

Nucleophile ClassSpecific NucleophileProductReaction ConditionsYield (%)Reference
Amines 2-Aminopyridines2-(pyrid-2'-yl)amino-3-chloro-6-nitroquinoxalinesNot specifiedNot specified[1]
2-Methoxyethylamine2-Chloro-N-(2-methoxyethyl)-6-nitroquinoxalin-3-amineNot specifiedGood[2]
Hydrazine2-Chloro-3-hydrazinyl-6-nitroquinoxalineNot specified-
Phenols Various Phenols2-Chloro-3-phenoxyquinoxaline derivativesNot specifiedGood[2]
Thiols ArCH₂SH2,3-bis(arylmethylthio)-6-nitroquinoxalineK₂CO₃, acetone, rt, 3 hMajor component
Furfuryl mercaptan2-Amino-3-(furfurylthiomethyl)-6-aminoquinoxaline*NaH, DMF, rt, 3 hNot specified

Note: The reaction with furfuryl mercaptan was performed on the 6-amino analogue of the target molecule, which suggests a similar reactivity pattern for the 6-nitro derivative.

Experimental Protocols

Detailed methodologies for the key substitution reactions are provided below.

General Procedure for Nucleophilic Substitution with Amines

This protocol is a generalized procedure based on common practices for SNAr reactions with amines.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylacetamide (DMA) or ethanol.

  • Addition of Nucleophile: Add the amine nucleophile (2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

General Procedure for Nucleophilic Substitution with Thiols

This protocol is adapted from the synthesis of a bis-thioether derivative.

  • Preparation: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Nucleophile: Add the thiol nucleophile (e.g., ArCH₂SH, 2.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the nucleophilic substitution of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_quinoxaline This compound reaction Solvent + Base (if needed) Room Temperature or Heating start_quinoxaline->reaction start_nucleophile Nucleophile (Amine, Phenol, Thiol) start_nucleophile->reaction workup Precipitation / Extraction reaction->workup purification Filtration & Recrystallization / Chromatography workup->purification product 2,3-Disubstituted-6-nitroquinoxaline purification->product logical_relationship cluster_nucleophiles Nucleophile Classes quinoxaline This compound (Electrophile) amines Amines (N-Nucleophiles) quinoxaline->amines SNAr phenols Phenols (O-Nucleophiles) quinoxaline->phenols SNAr thiols Thiols (S-Nucleophiles) quinoxaline->thiols SNAr product Substituted Quinoxaline Derivatives amines->product phenols->product thiols->product

References

A Comparative Guide to 2,3-Dichloro-6-nitroquinoxaline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, 2,3-dichloro-6-nitroquinoxaline derivatives have emerged as a versatile platform for the development of potent enzyme inhibitors. The presence of reactive chlorine atoms at the 2 and 3 positions allows for diverse functionalization, while the nitro group at the 6-position often enhances the inhibitory potential. This guide provides a comparative evaluation of these derivatives against various enzymatic targets, supported by experimental data and detailed protocols to aid in the design and assessment of novel therapeutic agents.

Data Presentation: A Comparative Overview of Enzyme Inhibition

The inhibitory activities of various quinoxaline derivatives are summarized below. While specific data for this compound derivatives are limited in publicly available literature, the data for structurally related 2,3-dichloroquinoxaline and 6-nitroquinoxaline analogues provide valuable insights into their potential as enzyme inhibitors.

Enzyme TargetDerivativeIC50 (µM)Reference CompoundIC50 (µM)
Protein Kinases
Apoptosis signal-regulating kinase 1 (ASK1)Dibromo-substituted quinoxaline (26e)0.03017GS-4997Not specified
VEGFR-2Quinoxaline-based urea derivative (VIIa)Not specified (High activity)SorafenibNot specified
Human Protein Kinase CK24-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)0.049--
Carbohydrate-Metabolizing Enzymes
α-GlucosidaseQuinoxaline-sulfonamide derivative (4)Not specified (% inhibition: 75.36)AcarboseNot specified (% inhibition: 57.79)
α-AmylaseQuinoxaline-sulfonamide derivative (4)Not specified (% inhibition: 63.09)AcarboseNot specified (% inhibition: 67.33)
Other Enzymes
Acetylcholinesterase (AChE)2,3-Dimethylquinoxalin-6-amine (6c)0.077Tacrine0.11
TyrosinaseQuinoxaline-thiosemicarbazone derivative (10g)25.75Kojic AcidNot specified

Key Signaling Pathways Targeted by Quinoxaline Derivatives

Quinoxaline derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses, including oxidative stress and inflammatory cytokines.[1] Activated ASK1 triggers a downstream phosphorylation cascade, leading to the activation of JNK and p38 MAPKs, which in turn can induce apoptosis (programmed cell death).[1] The inhibition of ASK1 by quinoxaline derivatives can therefore protect cells from stress-induced apoptosis, a mechanism relevant in neurodegenerative and cardiovascular diseases.

ASK1_Pathway Stress Cellular Stress (Oxidative, Inflammatory) ASK1 ASK1 Stress->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs Quinoxaline This compound Derivatives Quinoxaline->ASK1 p38_JNK p38 / JNK MKKs->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis PI3K_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Quinoxaline_PI3K Quinoxaline Derivatives Quinoxaline_PI3K->PI3K Akt Akt PIP2_PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Quinoxaline_mTOR Quinoxaline Derivatives Quinoxaline_mTOR->mTORC1 AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - ATCI (substrate) - DTNB (Ellman's reagent) - Test compound dilutions Start->Prepare_Reagents Incubation Incubate AChE with Test Compound Prepare_Reagents->Incubation Add_Substrate Add ATCI and DTNB Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Tyrosinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mushroom tyrosinase solution - L-DOPA (substrate) - Test compound dilutions Start->Prepare_Reagents Incubation Incubate Tyrosinase with Test Compound Prepare_Reagents->Incubation Add_Substrate Add L-DOPA Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoxaline Derivatives Synthesized from 2,3-Dichloro-6-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various quinoxaline derivatives synthesized from the common precursor, 2,3-dichloro-6-nitroquinoxaline. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising area of medicinal chemistry.

In Vitro Anticancer Activity

Derivatives of this compound have been extensively studied for their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of several synthesized compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Table 1: In Vitro Anticancer Activity of Synthesized Quinoxaline Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound VIId HCT116Colon Carcinoma5.23 ± 0.41Doxorubicin0.52 ± 0.04
HepG2Liver Carcinoma6.11 ± 0.53Doxorubicin0.68 ± 0.05
MCF-7Breast Adenocarcinoma7.34 ± 0.62Doxorubicin0.75 ± 0.06
Compound VIIIa HCT116Colon Carcinoma3.12 ± 0.25Doxorubicin0.52 ± 0.04
HepG2Liver Carcinoma4.56 ± 0.38Doxorubicin0.68 ± 0.05
MCF-7Breast Adenocarcinoma5.89 ± 0.47Doxorubicin0.75 ± 0.06
Compound VIIIc HCT116Colon Carcinoma1.87 ± 0.15Doxorubicin0.52 ± 0.04
HepG2Liver Carcinoma2.98 ± 0.24Doxorubicin0.68 ± 0.05
MCF-7Breast Adenocarcinoma3.45 ± 0.28Doxorubicin0.75 ± 0.06
Compound XVa HCT116Colon Carcinoma8.91 ± 0.71Doxorubicin0.52 ± 0.04
HepG2Liver Carcinoma9.32 ± 0.75Doxorubicin0.68 ± 0.05
MCF-7Breast Adenocarcinoma10.11 ± 0.81Doxorubicin0.75 ± 0.06

Data synthesized from multiple sources for comparative purposes.[1]

In Vivo Antitumor Efficacy

Select compounds with promising in vitro activity have been evaluated in preclinical animal models to assess their in vivo antitumor potential.

Table 2: In Vivo Antitumor Activity in Ehrlich Solid Tumor Model

Compound IDDose (mg/kg)Tumor Volume Reduction (%)Tumor Weight Reduction (%)
Compound IV 2545.238.9
5068.761.3
Doxorubicin 2.575.470.1

Compound IV, a quinoxaline-based derivative, demonstrated significant dose-dependent inhibition of tumor growth in an in vivo Ehrlich solid tumor model.[2]

Antimicrobial Activity

In addition to anticancer properties, certain quinoxaline derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: In Vitro Antimicrobial Activity (MIC, mg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Salmonella typhi (Gram-negative)
Compound 2a 1.252.5
Compound 3b >52.5
Compound 6b >52.5

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are then treated with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours.

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Ehrlich Solid Tumor Model

This model is used to evaluate the in vivo antitumor efficacy of compounds.

  • Tumor Induction: Ehrlich ascites carcinoma cells are injected subcutaneously into the right thigh of mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are treated with the test compounds (e.g., intraperitoneally) for a specified duration.

  • Tumor Measurement: Tumor volume and weight are measured at regular intervals throughout the study.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor size in treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Several quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction via the Mitochondrial Pathway

Many quinoxaline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway.

apoptosis_pathway Quinoxaline Derivative Quinoxaline Derivative Bax Bax Quinoxaline Derivative->Bax Upregulates Bcl-2 Bcl-2 Quinoxaline Derivative->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by quinoxaline derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.

vegfr2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates PI3K PI3K VEGFR-2->PI3K Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR-2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating novel anticancer agents from quinoxaline derivatives typically follows a structured workflow.

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis Synthesis Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Synthesis->Cytotoxicity Screening (MTT) Mechanism of Action Mechanism of Action Cytotoxicity Screening (MTT)->Mechanism of Action Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action->Western Blot Animal Model (e.g., Xenograft) Animal Model (e.g., Xenograft) Western Blot->Animal Model (e.g., Xenograft) Toxicity Studies Toxicity Studies Animal Model (e.g., Xenograft)->Toxicity Studies Efficacy Studies Efficacy Studies Animal Model (e.g., Xenograft)->Efficacy Studies Lead Compound Lead Compound Efficacy Studies->Lead Compound

Caption: A typical experimental workflow for the discovery of anticancer quinoxaline derivatives.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dichloro-6-nitroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dichloro-6-nitroquinoxaline, a compound used in various chemical syntheses. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar chemicals, such as other chlorinated quinoxalines and chlorinated nitroaromatic compounds.

Essential Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care. Based on analogous compounds, it should be treated as a hazardous substance. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes. Nitrile gloves are recommended and should be inspected before use and disposed of properly.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available information and computed properties from various chemical databases.

PropertyValueSource
CAS Number 2379-60-4Guidechem[3]
Molecular Formula C₈H₃Cl₂N₃O₂Guidechem[3]
Appearance White to Orange to Green powder to crystalGuidechem[3]
Melting Point 151-155 °CChemicalBook[4]
Molar Mass 243.03 g/mol PubChemLite[5]
Polar Surface Area 71.6 ŲGuidechem[3]
Storage Temperature Room Temperature, sealed in dry conditionsGuidechem[3]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound, inferred from related chlorinated and nitro-containing aromatic compounds, is high-temperature incineration at a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[1]

Experimental Protocol for Waste Management:

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed container designed for halogenated organic waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste.[1][2]

  • Temporary Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]

    • Ensure containers are kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and transport of the hazardous waste.[1][2]

    • Provide the waste contractor with a detailed inventory of the waste container's contents.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Handling with PPE B Step 2: Waste Segregation (Solid & Liquid) A->B C Step 3: Secure & Labeled Containment B->C D Step 4: Temporary Storage in Designated Area C->D E Step 5: Contact EHS or Licensed Waste Contractor D->E F Step 6: High-Temperature Incineration at Approved Facility E->F

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-nitroquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。